2-Pteridinol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pteridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXIHLCLIOQWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343563 | |
| Record name | 2-Pteridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-24-8 | |
| Record name | 2-Pteridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of 2-Pteridinol in Nature
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Pteridinol
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings that are widely distributed in the natural world.[1][2] They play crucial roles in a variety of biological processes, serving as pigments, enzymatic cofactors, and signaling molecules.[1][3] The parent compound of the pterin family, 2-amino-4-hydroxypteridine, forms the core of essential cofactors like folic acid and biopterin.[4] 2-Pteridinol, also known as 2-hydroxypteridine, represents a fundamental structure within this class. While not as extensively studied as its more complex derivatives, understanding its origins and isolation provides a foundational framework for the broader field of pteridine chemistry and its applications in drug discovery and diagnostics.
This technical guide provides a comprehensive overview of the discovery, natural occurrence, and the methodologies for the isolation and characterization of 2-Pteridinol. It is designed to equip researchers with the necessary knowledge to work with this and related pteridine compounds.
The Chemical Nature of 2-Pteridinol: A Story of Tautomerism
A critical aspect of 2-Pteridinol's chemistry is its existence in tautomeric forms. The compound can exist as the lactim tautomer, 2-hydroxypteridine, or the lactam tautomer, 2-pteridinone. The equilibrium between these two forms is influenced by the solvent environment, with polar solvents favoring the 2-pteridinone form. For the purpose of this guide, "2-Pteridinol" will be used as a general term, with the specific tautomeric form clarified where relevant.
Part 1: Discovery and Natural Occurrence
The discovery of pteridines is intrinsically linked to the study of insect pigments in the late 19th and early 20th centuries.[2][5] Early researchers, such as F. Gowland Hopkins, isolated what were then termed "lepidotic acids" from the wings of pierid butterflies.[5] These compounds were later identified as derivatives of a novel heterocyclic system, which was named "pteridine" from the Greek pteron, meaning wing.[5]
While a singular, definitive publication marking the "first" isolation of 2-Pteridinol from a natural source is not readily apparent in the historical literature, its existence was inferred from the systematic degradation and characterization of more complex pteridines isolated from various natural sources, most notably the fruit fly, Drosophila melanogaster. The pioneering work of researchers like H.S. Forrest and H.K. Mitchell in the mid-20th century on the pteridine content of Drosophila laid the groundwork for the identification of numerous pteridine compounds.[1] Their methods of extraction and chromatography were foundational for the separation of these closely related molecules.[1] Pteridines, including simpler structures, have been identified in various insects, where they contribute to eye and body coloration, as well as in microorganisms.[2][6]
Part 2: A Framework for the Isolation and Purification of 2-Pteridinol from Natural Sources
The isolation of 2-Pteridinol from a natural source, such as insects, is a multi-step process that requires careful attention to the compound's stability. Pteridines can be sensitive to light, pH changes, and oxidation.[7] The following protocol is a synthesized methodology based on established techniques for pteridine isolation.
Step 1: Extraction of Pteridines
The initial step involves the extraction of pteridines from the biological matrix. The choice of solvent and extraction conditions is critical to maximize yield and minimize degradation.
Protocol: Solvent Extraction of Pteridines from Insect Material (e.g., Drosophila heads)
-
Homogenization: Homogenize the insect material (e.g., 1 gram of Drosophila heads) in a cold mortar and pestle or with a mechanical homogenizer.
-
Solvent Addition: Add 10 mL of a cold extraction solvent, such as ethanol/water (1:1 v/v) or acidic methanol (e.g., 1% acetic acid in methanol). The slightly acidic conditions can help to stabilize the pteridines.
-
Extraction: Stir the mixture vigorously for 1-2 hours at 4°C in the dark to prevent photodegradation.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet the solid debris.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the crude pteridine extract.
-
Re-extraction: Repeat the extraction process on the pellet with a fresh portion of the extraction solvent to ensure complete recovery. Combine the supernatants.
Causality Behind Experimental Choices: The use of cold, dark conditions and a slightly acidic solvent is crucial to mitigate the degradation of pteridines, which are often light and heat-labile.[7] The solvent choice aims to efficiently solubilize the polar pteridine compounds.
Step 2: Purification by Chromatography
The crude extract contains a mixture of pteridines and other metabolites. Chromatographic techniques are essential for the separation and purification of 2-Pteridinol.
Protocol: Column Chromatography for Initial Purification
-
Column Packing: Pack a glass column with a suitable stationary phase, such as cellulose phosphate or a polyamide resin, equilibrated with the starting mobile phase (e.g., water or a dilute buffer).
-
Sample Loading: Concentrate the crude extract under reduced pressure and redissolve it in a minimal volume of the starting mobile phase. Load the concentrated sample onto the column.
-
Elution: Elute the column with a stepwise or gradient elution of increasing solvent polarity. For example, a gradient of increasing ethanol or isopropanol in water can be effective.
-
Fraction Collection: Collect fractions and monitor the elution of pteridines by measuring the fluorescence of the fractions (excitation ~350 nm, emission ~450 nm), as many pteridines are fluorescent.
-
Pooling and Concentration: Pool the fractions containing the desired compound based on their fluorescence profile and concentrate them.
Causality Behind Experimental Choices: The choice of stationary and mobile phases is designed to exploit the differences in polarity and charge among the various pteridines in the extract, allowing for their separation. Fluorescence detection is a highly sensitive method for tracking pteridines during chromatography.[7]
Protocol: Thin-Layer Chromatography (TLC) for Finer Separation and Analysis
-
Plate Preparation: Use pre-coated cellulose or silica gel TLC plates.
-
Spotting: Spot the concentrated fractions from the column chromatography onto the TLC plate.
-
Development: Develop the plate in a sealed chamber with a suitable solvent system. A common system for pteridines is n-propanol:1% ammonia (2:1 v/v).
-
Visualization: Visualize the separated spots under UV light (254 nm and 366 nm). Pteridines often appear as fluorescent or dark quenching spots.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) value for each spot to aid in identification.[8][9]
-
Preparative TLC: For isolation, scrape the band corresponding to 2-Pteridinol from a preparative TLC plate and elute the compound from the stationary phase with a suitable solvent.
Causality Behind Experimental Choices: TLC provides a rapid and effective method for further separating closely related pteridines and for assessing the purity of the fractions. The choice of the solvent system is critical for achieving good resolution.
The following diagram illustrates the general workflow for the isolation and purification of 2-Pteridinol from a natural source.
Caption: Workflow for the isolation of 2-Pteridinol.
Part 3: Structural Elucidation and Characterization
Once isolated, the identity and purity of 2-Pteridinol must be confirmed using a combination of spectroscopic techniques.
Spectroscopic Characterization
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption maxima of the compound, which are characteristic of the pteridine ring system. The spectrum is typically recorded in acidic, neutral, and basic solutions to observe shifts in the absorption maxima due to changes in ionization state.[10]
-
Fluorescence Spectroscopy: As many pteridines are fluorescent, fluorescence spectroscopy is a highly sensitive method for characterization. The excitation and emission spectra are recorded to determine the fluorescence maxima.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule, including the number and connectivity of protons and carbons.[13][14]
Physicochemical Data for 2-Pteridinone
The following table summarizes key physicochemical and spectroscopic data for the 2-pteridinone tautomer, which is often the predominant form in polar solvents.
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₄O | (Calculated) |
| Molecular Weight | 148.12 g/mol | (Calculated) |
| Appearance | Pale yellow solid | [13] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.79 (s, 1H), ~7.72 (s, 1H), ~6.93 (d, 1H), ~6.08 (d, 1H) | [13] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165.18, ~151.67, ~148.89, ~147.15, ~98.06 | [13] |
| High-Resolution Mass Spec (m/z) | [M+H]⁺: 149.0463 | (Calculated) |
Conclusion
The discovery and isolation of 2-Pteridinol are rooted in the historical exploration of natural pigments. While it may not be a direct therapeutic agent itself, its study provides invaluable insights into the chemistry and biology of the broader class of pteridines. The methodologies for its isolation and characterization, refined over decades, serve as a blueprint for the investigation of other novel pteridine compounds with potential applications in medicine and biotechnology. A thorough understanding of these techniques is essential for any researcher venturing into the rich and complex world of pteridine science.
References
-
Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326. [Link]
-
Ferré, J., et al. (1986). Pigment patterns in mutants affecting the biosynthesis of pteridines and xanthommatin in Drosophila melanogaster. Biochemical Genetics, 24(7-8), 545–569. [Link]
-
Wilson, T. G., & Jacobson, K. B. (1977). Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure. Biochemical Genetics, 15(3-4), 307–319. [Link]
-
Science4Breakfast. (2021, July 20). Paper Chromatography Full Experiment Including Calculating Rf Values Science4Breakfast GCSE Science [Video]. YouTube. [Link]
-
Krascsenicsová, K., et al. (2018). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 23(11), 2814. [Link]
-
Pfleiderer, W. (1999). Pteridines. In Rodd's Chemistry of Carbon Compounds (Vol. 4, pp. 223-315). Elsevier. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Andrade, P., & Carneiro, M. C. (2024). Biosynthesis of Pteridines in Insects: A Review. Insects, 15(5), 334. [Link]
-
ChemHelp ASAP. (2022, November 22). mass spectrum & fragmentation of 2-pentanone [Video]. YouTube. [Link]
-
Bridges, J. W., Davies, D. S., & Williams, R. T. (1966). Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group. Biochemical Journal, 98(2), 451–468. [Link]
-
Galván, I., et al. (2021). Pterin-based pigmentation in animals. Biology Letters, 17(8), 20210170. [Link]
-
Ewers, U., Günther, H., & Jaenicke, L. (1973). 13C-NMR. Spectra of Pteridines. Angewandte Chemie International Edition in English, 12(12), 1017-1018. [Link]
-
Armisén, D., et al. (2019). Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders. Proceedings of the National Academy of Sciences, 116(38), 19046-19055. [Link]
-
Forrest, H. S., & Mitchell, H. K. (1955). Pteridines from Drosophila. III. Isolation and Identification of Three More Pteridines. Journal of the American Chemical Society, 77(18), 4865–4869. [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers). [Link]
-
Forrest, H. S., & Mitchell, H. K. (1954). Pteridines from Drosophila. I. The Structure of a Yellow Pigment. Journal of the American Chemical Society, 76(21), 5656–5658. [Link]
-
Wood, H. C. S., et al. (2003). Syntheses of highly functionalised pteridines. Organic & Biomolecular Chemistry, 1(4), 664-675. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398660, Pterin. [Link]
-
ResearchGate. (n.d.). UV‐Vis absorption and fluorescence emission spectra of red region... [Image]. [Link]
-
Cash, D. (2008, September). Paper Chromatography of Food Colour Dyes. [Link]
-
Wiederrecht, G. J., Paton, D. R., & Brown, G. M. (1981). The isolation and identification of an intermediate involved in the biosynthesis of drosopterin in Drosophila melanogaster. Journal of Biological Chemistry, 256(20), 10399–10402. [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
FooDB. (2010, April 8). Showing Compound Pterin (FDB005613). [Link]
-
Chem LibreTexts. (n.d.). Rf value. [Link]
-
Siddique, M., et al. (2019). Deep UV dispersion and absorption spectroscopy of biomolecules. Biomedical Optics Express, 10(2), 643-653. [Link]
-
Albert, A., & McCormack, J. J. (1966). Pteridine studies. Part XXXII. Nucleophilic addition reactions of 2-aminopteridine. Journal of the Chemical Society C: Organic, 1117-1121. [Link]
-
IJFMR. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Multidisciplinary Research, 4(5). [Link]
-
Alfano, A. C., et al. (2004). Photophysics and Photochemistry of Horseradish Peroxidase A2 upon Ultraviolet Illumination. Biophysical Journal, 86(3), 1718–1729. [Link]
-
Rodriguez, C. A., et al. (2003). Isolation of Drosophila activin and follistatin cDNAs using novel MACH amplification protocols. Gene, 315, 133-142. [Link]
-
Alfieri, H. R., et al. (1979). Isolation, Properties and Cellular Distribution of D1, a Chromosomal Protein of Drosophila. Journal of Cell Biology, 83(2), 235-243. [Link]
-
ResearchGate. (n.d.). UV spectrum of 3-hydroxypyridine [Image]. [Link]
-
Albert, A., & Brown, D. J. (1953). Pteridine studies. Part XI. The decomposition of 2-hydroxypteridine by alkali. Journal of the Chemical Society (Resumed), 2853-2855. [Link]
-
Pfleiderer, W. E. (2013). Professor Wolfgang E. Pfleiderer – obituary. Pteridines, 24(4), 231-233. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Showing Compound Pterin (FDB005613) - FooDB [foodb.ca]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Pigment patterns in mutants affecting the biosynthesis of pteridines and xanthommatin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uclmail.net [uclmail.net]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
2-Pteridinol: Tautomeric Equilibrium and Isomeric Characterization
Executive Summary
The structural integrity of pteridine-based scaffolds is fundamental to the design of folate antagonists, anticancer agents, and enzyme cofactors. 2-Pteridinol (2-hydroxypteridine) presents a classic yet often misunderstood case of lactam-lactim tautomerism . While nomenclature often defaults to the "ol" (hydroxy) suffix, thermodynamic and spectroscopic evidence confirms that the 2(1H)-pteridinone (lactam) form is the dominant species in the solid state and in polar solution. This guide provides a definitive technical analysis of this equilibrium, offering validated synthesis protocols, characterization benchmarks, and mechanistic insights for drug development applications.[1]
Molecular Architecture & Tautomeric Landscape
The Lactam-Lactim Paradigm
The core structural ambiguity of 2-pteridinol lies in the proton transfer between the N1 nitrogen and the C2 oxygen. This is not merely a static isomerism but a dynamic equilibrium sensitive to environmental dielectric constants.
-
Lactim Form (2-Hydroxypteridine): Characterized by an aromatic pyrimidine ring and a hydroxyl group at C2. Dominant only in the gas phase or highly non-polar environments where solvation of the dipole is minimal.
-
Lactam Form (2(1H)-Pteridinone): Characterized by a carbonyl at C2 and a protonated N1. This form breaks the aromaticity of the pyrimidine ring locally but is thermodynamically stabilized in solution by a high dipole moment and strong solvation energy.
Thermodynamic Stability
In aqueous and polar organic solvents (DMSO, Methanol), the equilibrium shifts almost exclusively to the lactam form (
-
Solvation Enthalpy: The highly polar carbonyl group and the N-H donor allow for stronger hydrogen bonding with solvent molecules compared to the O-H group of the lactim.
-
Dimerization: In the solid state and concentrated solution, 2(1H)-pteridinone forms stable, centrosymmetric hydrogen-bonded dimers (similar to 2-pyridone), further anchoring the proton at N1.[1]
Figure 1: The dynamic equilibrium between the lactim and lactam forms.[1] In drug development contexts (physiological pH/solvents), the Lactam form is the relevant pharmacophore.
Experimental Protocol: Synthesis and Isolation
Principles of Synthesis
The most robust route to 2-pteridinol is the Isay Condensation , involving the fusion of a 4,5-diaminopyrimidine precursor with a dicarbonyl species. This method is preferred for its regiochemical predictability.
Step-by-Step Methodology
Objective: Synthesis of 2(1H)-pteridinone from 4,5-diaminopyrimidine.
Reagents:
-
Glyoxal (40% aqueous solution)[1]
-
Ethanol (Solvent)[1]
-
Sodium Bisulfite (Optional, for purification)[1]
Protocol:
-
Preparation: Dissolve 10 mmol of 4,5-diaminopyrimidine in 50 mL of refluxing ethanol. Ensure complete dissolution to prevent heterogeneous clumping.
-
Condensation: Add 12 mmol of glyoxal solution dropwise over 20 minutes. The slow addition prevents the polymerization of glyoxal.
-
Reflux: Heat the mixture at reflux (78°C) for 4 hours. The solution will darken, indicating ring closure.[1]
-
Isolation: Cool the reaction mixture to 0°C in an ice bath. The crude pteridinone will precipitate as a solid.
-
Purification: Recrystallize from water or aqueous ethanol.
-
Validation Check: If the product remains dark/tarry, sublime the solid under reduced pressure (180°C, 0.5 mmHg) to obtain analytical-grade crystals.[1]
-
Figure 2: Synthetic workflow for the Isay condensation of 2-pteridinone.
Spectroscopic Characterization & Validation
To distinguish between the isomeric forms and confirm the tautomeric state, a multi-modal spectroscopic approach is required.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for establishing the presence of the N-H proton (lactam) versus the O-H proton (lactim).
Data Table: Diagnostic Signals in DMSO-d6
| Feature | Chemical Shift ( | Multiplicity | Interpretation |
| N1-H | 12.0 - 13.5 ppm | Broad Singlet | Diagnostic for Lactam. Indicates protonation at N1.[1] Disappears with D₂O shake. |
| C4-H | 8.8 - 9.2 ppm | Singlet | Deshielded due to proximity to ring nitrogens.[1] |
| C6-H / C7-H | 8.5 - 9.0 ppm | Doublets ( | Pyrazine ring protons.[1] Coupling confirms ring integrity. |
Self-Validating Check: If a sharp singlet is observed around 10-11 ppm without the broadness characteristic of an amide, suspect the O-H lactim form (rare) or an impurity. The N1-H lactam signal is typically broad due to quadrupolar relaxation of the nitrogen and exchange.
UV-Vis Spectroscopy
The absorption spectrum is solvent-dependent, acting as a probe for the tautomeric state.
-
Lactam (Water/Ethanol):
nm. The extended conjugation of the pteridine system redshifts the absorption compared to the pyridine analog ( nm). -
Lactim (Non-polar): Typically exhibits a hypsochromic shift (blue shift) relative to the lactam form.
Isomeric Forms: A Comparative Analysis
While this guide focuses on the 2-isomer, understanding the landscape of pteridinol isomers is crucial for confirming regiochemistry during synthesis.
| Isomer | Common Name | Tautomeric Preference | Key Characteristic |
| 2-Pteridinol | 2-Hydroxypteridine | 2(1H)-one | Parent of the 2-oxo series.[1] |
| 4-Pteridinol | 4-Hydroxypteridine | 4(3H)-one | Core scaffold of "Pterin" (2-amino-4-pteridinone).[1] |
| 6-Pteridinol | Xanthopterin (deriv.) | 6(5H)-one | Involved in biological pigmentation. |
| 7-Pteridinol | Isoxanthopterin (deriv.) | 7(8H)-one | Fluorescent metabolite.[1] |
Note: The "one" (keto) forms are universally dominant in biological media for all these isomers.
References
-
Tautomerism in Heterocycles : The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. MDPI.[3] [1]
-
Solvent Effects : Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. ResearchGate.
-
Synthesis Protocols : Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. NIH.[4]
-
Spectroscopic Data : NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. ACS Publications. [1]
-
Pteridine Chemistry : Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. MDPI.[3] [1]
Sources
In Silico Bioactivity Prediction of the 2-Pteridinol Scaffold: A Multitarget Approach
Topic: In Silico Prediction of 2-Pteridinol Bioactivity Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]
Executive Summary
The pteridine scaffold represents a privileged structure in medicinal chemistry, serving as the core for critical cofactors (folates, biopterins) and therapeutic agents (Methotrexate). 2-Pteridinol (2-hydroxypteridine) is a fundamental metabolite and structural analogue of xanthine.[1] Its bioactivity profile is governed by a complex tautomeric equilibrium that critically influences ligand-protein recognition.[1]
This guide provides a rigorous in silico framework for predicting the bioactivity of 2-Pteridinol.[1] Unlike standard high-throughput screening protocols, this workflow prioritizes tautomeric state enumeration , mechanistic target selection (specifically Xanthine Oxidase and Pteridine Reductase), and ADMET profiling to validate druggability early in the pipeline.
Chemical Space & Tautomeric Challenge
The "Chameleon" Effect in Docking
A common failure point in the in silico prediction of nitrogen heterocycles is the neglect of tautomerism. 2-Pteridinol exists in a dynamic equilibrium between the lactim (2-hydroxypteridine) and lactam (pteridin-2(1H)-one) forms.[1]
-
Lactim Form: Aromatic hydroxyl group; acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]
-
Lactam Form: Amide-like structure; the proton shifts to N1 or N3, altering the electrostatic potential surface (ESP) and hydrogen bonding network.[1]
Expert Insight: In aqueous solution and solid state, the lactam (2-one) tautomer generally predominates due to the high resonance stabilization of the amide-like system.[1] However, within a hydrophobic enzymatic pocket, the lactim form may be stabilized if specific residues (e.g., Serine, Threonine) require a hydroxyl donor.[1]
Protocol Requirement: You must generate 3D conformers for both tautomers. Docking only one will result in false negatives.[1]
Target Identification & Profiling
Based on structural homology to natural substrates (Xanthine, Dihydrofolate), 2-Pteridinol is predicted to show high affinity for oxidoreductases and transferases involved in purine and folate metabolism.[1]
Primary Targets:
-
Xanthine Oxidase (XO):
-
Pteridine Reductase 1 (PTR1):
-
Dihydrofolate Reductase (DHFR):
Computational Workflow & Methodology
Phase A: Ligand Preparation[1]
-
Structure Generation: Use ChemDraw or Avogadro to build 2-Pteridinol.[1]
-
Tautomer Enumeration: Use LigPrep (Schrödinger) or OpenBabel to generate the lactam and lactim forms.[1]
-
Energy Minimization: Apply the MMFF94 force field to relax bond angles.[1]
-
Charge Assignment: Compute Gasteiger-Marsili partial charges. Critical: Ensure N1/N3 protonation states are distinct for the lactam form.
Phase B: Molecular Docking (AutoDock Vina Protocol)
This protocol uses AutoDock Vina due to its scoring function's accuracy with small heterocyclic ligands.[1]
Step-by-Step Protocol:
-
Receptor Prep: Remove water molecules (unless bridging is catalytic).[1] Add polar hydrogens.[1][4] Compute Kollman charges.
-
Grid Box Definition (Example for XO - PDB: 1FIQ):
-
Docking Parameters:
-
Exhaustiveness: 32 (High precision required for small fragments).
-
Num_modes: 10.
-
-
Validation: Re-dock the native co-crystallized ligand.[1] RMSD must be < 2.0 Å.[1]
Phase C: Molecular Dynamics (MD) Validation
Docking provides a static snapshot.[1] MD simulations (GROMACS/AMBER) are required to verify the stability of the Tautomer-Protein complex.[1]
-
Time Scale: 50 ns production run.
-
Solvent: TIP3P water model.
-
Analysis: Monitor RMSD (Root Mean Square Deviation) of the ligand.[5] If RMSD > 3.0 Å, the binding pose is unstable.
Visualization: The Prediction Pipeline
The following diagram illustrates the logical flow from chemical structure to bioactivity prediction, emphasizing the tautomer split.
Caption: Workflow separating tautomeric forms before parallel docking against XO and PTR1 targets.
ADMET & Druggability Profile
For 2-Pteridinol to be a viable lead, it must satisfy pharmacokinetic parameters.[1] The following data is predicted based on the scaffold's physicochemical properties (SwissADME/ProTox-II algorithms).
Predicted Physicochemical Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | ~148.12 g/mol | Optimal. High ligand efficiency (LE).[1] |
| LogP (Lipophilicity) | -0.5 to 0.2 | Hydrophilic. Good aqueous solubility, but may require transport carriers.[1] |
| H-Bond Donors | 1-2 (Tautomer dependent) | Within Lipinski Rules (≤5).[1] |
| H-Bond Acceptors | 3-4 | Within Lipinski Rules (≤10).[1] |
| TPSA | ~65 Ų | Good Absorption. High probability of passive oral absorption.[1] |
Toxicity & Safety (ProTox-II Prediction)
-
Hepatotoxicity: Low probability (Fragment is a metabolite).[1]
-
Carcinogenicity: Potential risk (Pteridines can intercalate DNA; Ames test simulation required).[1]
-
Mutagenicity: Flagged for scrutiny due to structural similarity to base analogs.[1]
Mechanistic Signaling Pathway
Understanding the biological context is crucial.[1] Below is the signaling pathway for Xanthine Oxidase inhibition, the primary predicted mechanism for 2-Pteridinol bioactivity.
Caption: 2-Pteridinol competitively inhibits XO, reducing Uric Acid and ROS production.[1]
Conclusion & Strategic Recommendations
The in silico analysis identifies 2-Pteridinol as a high-potential fragment for targeting Xanthine Oxidase and Pteridine Reductase 1 .[1]
-
Tautomerism is Key: The lactam form is likely the bioactive conformer for XO inhibition due to H-bonding complementarity with the Molybdenum center.[1]
-
Fragment-Based Design: Due to its low molecular weight (~148 Da), 2-Pteridinol should be utilized as a Fragment-Based Drug Discovery (FBDD) starting point.[1] Growing the molecule at the C6 or C7 positions can improve specificity and potency.
-
Safety: While ADME properties are favorable, mutagenicity potential must be ruled out in vitro (Ames test) early in development.[1]
References
-
Inhibition of xanthine oxidase by pterins. Source: PubMed URL:[1][Link][1]
-
Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors. Source: PubMed Central URL:[1][Link]
-
Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Source: PubMed URL:[1][Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source:[1] Scientific Reports URL:[1][Link][1]
-
AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry URL:[Link][1]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking analysis of triterpenoids from Cassia fistula with breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HILIC-UV Method for the Quantitative Analysis of 2-Hydroxypteridine
Abstract
This application note describes a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-hydroxypteridine. Pteridines are a class of heterocyclic compounds of great interest in clinical diagnostics and drug development due to their roles as biomarkers and metabolic intermediates. 2-hydroxypteridine, a polar and hydrophilic molecule, presents a significant challenge for traditional reversed-phase chromatography. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with UV detection has been developed and validated. This guide provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and drug development professionals, detailing everything from sample preparation to data analysis, while explaining the scientific rationale behind each step to ensure methodological integrity and reproducibility.
Introduction and Scientific Rationale
Pteridines are bicyclic heterocyclic compounds, composed of fused pyrimidine and pyrazine rings, that are involved in numerous biological pathways.[1] Altered levels of specific pteridines in biological fluids are associated with various pathological conditions, including immune system activation, neurological disorders, and cancer, making them valuable biomarkers.[2][3]
2-hydroxypteridine (also known as pteridin-2-ol) is a polar metabolite that exists in a tautomeric equilibrium with its more stable keto form, pteridin-2(1H)-one.[4][5][6][7] This equilibrium is analogous to the well-documented keto-enol tautomerism of 2-hydroxypyridine.[8] The high polarity and water solubility of this compound make it difficult to retain and resolve using conventional reversed-phase HPLC columns like C18.[9]
Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for such analytes. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9][10] A thin, water-enriched layer forms on the surface of the stationary phase, and analyte retention is governed by a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[10][11][12] This approach provides excellent retention and separation for highly polar compounds that are unretained in reversed-phase chromatography.[2][13] This application note leverages the HILIC separation principle to establish a robust and reproducible analytical method for 2-hydroxypteridine.
Experimental Workflow Overview
The entire analytical process, from sample handling to final quantification, is designed to ensure data integrity and reproducibility. The workflow emphasizes proper sample preparation to maintain analyte stability and chromatographic excellence for accurate measurement.
Caption: Overall workflow for the HILIC-UV analysis of 2-hydroxypteridine.
Materials and Methodology
Reagents and Materials
-
2-Hydroxypteridine reference standard (>98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Acetic acid (glacial, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters (e.g., PVDF or nylon)
-
HPLC vials with inserts
Instrumentation
-
HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or Photo Diode Array (PDA) detector.
Chromatographic Conditions
The causality behind these specific choices is critical for method success. An amide-based HILIC column is selected for its robust hydrophilic surface and excellent peak shape for polar heterocyclic compounds.[3] The mobile phase, consisting of a high percentage of acetonitrile with an ammonium acetate buffer, facilitates the HILIC partitioning mechanism.[9] The pH is maintained slightly acidic to ensure consistent ionization of the analyte, thereby promoting reproducible retention. A detection wavelength of 295 nm is chosen based on the UV absorbance maxima of analogous structures like 2-hydroxypyridine, which provides a good balance of sensitivity and selectivity.[8][14]
| Parameter | Condition |
| HPLC Column | Amide HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide), 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid) |
| Mobile Phase B | 90:10 Acetonitrile:Mobile Phase A |
| Gradient Program | Isocratic |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| UV Detection | 295 nm |
| Run Time | 8 minutes |
Detailed Protocols
Preparation of Standard Solutions
Accuracy begins with correctly prepared standards. A stock solution is prepared in a solvent that ensures complete dissolution, which is then serially diluted to create a calibration curve spanning the expected sample concentration range.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-hydroxypteridine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with Mobile Phase A. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and bring to volume with Mobile Phase A.
-
Calibration Standards (0.5 - 25 µg/mL): Prepare a series of calibration standards by serially diluting the Working Stock Solution with Mobile Phase A. A suggested range includes 0.5, 1, 2.5, 5, 10, and 25 µg/mL.
Sample Preparation (Human Urine)
For complex matrices like urine, sample preparation is crucial to remove interferences and ensure analyte stability.[2] Given the high concentration of many metabolites in urine, a "dilute-and-shoot" approach is often sufficient and minimizes sample manipulation.[15]
-
Collection & Storage: Collect urine samples and store them at -80 °C until analysis to ensure stability.
-
Thawing & Centrifugation: Thaw samples completely at room temperature. Vortex for 15 seconds, then centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet particulates.
-
Dilution & Filtration: Carefully collect the supernatant. Dilute the supernatant 1:10 with Mobile Phase A (e.g., 100 µL of supernatant + 900 µL of Mobile Phase A).
-
Final Step: Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.
Method Validation Protocol
The trustworthiness of an analytical method is established through rigorous validation. The protocol must adhere to internationally recognized standards, such as the ICH Q2(R2) guidelines, to demonstrate its suitability for the intended purpose.[10]
Caption: Key parameters for HPLC method validation based on ICH guidelines.
System Suitability Testing (SST)
Before any analytical run, the system's performance must be verified. This is a non-negotiable step for a self-validating system.
-
Procedure: Inject a mid-level calibration standard (e.g., 5 µg/mL) five times consecutively.
-
Acceptance Criteria:
-
Peak Area %RSD: ≤ 2.0%
-
Retention Time %RSD: ≤ 1.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): > 5000
-
Validation Parameters & Expected Results
| Parameter | Specification | Purpose |
| Specificity | No interfering peaks at the retention time of 2-hydroxypteridine in blank matrix chromatograms. | To ensure the method measures only the intended analyte. |
| Linearity | R² ≥ 0.995 over the range of 0.5 - 25 µg/mL. | To confirm a proportional relationship between concentration and detector response. |
| Accuracy | Mean recovery of 85-115% at three concentrations (low, mid, high) in the spiked matrix. | To demonstrate how close the measured value is to the true value. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 5% Intermediate Precision (Inter-day): ≤ 5% | To assess the method's reproducibility under various conditions.[13] |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1; with acceptable precision and accuracy. | The lowest amount of analyte that can be accurately quantified. |
| Robustness | Retention time and peak area remain within SST criteria when method parameters are slightly varied. | To show the method's reliability during normal use. |
Data Analysis and Reporting
-
Calibration Curve: Generate a linear regression curve by plotting the peak area of the 2-hydroxypteridine standards against their known concentrations.
-
Quantification: Use the regression equation (y = mx + c) from the calibration curve to calculate the concentration of 2-hydroxypteridine in the prepared samples based on their measured peak areas.
-
Final Concentration: Remember to account for the dilution factor used during sample preparation to report the final concentration in the original sample matrix (e.g., µg/mL in urine).
Final Concentration = Concentration from Curve × Dilution Factor
Conclusion
This application note presents a validated, robust, and reliable HILIC-UV method for the quantitative analysis of 2-hydroxypteridine. By leveraging the principles of hydrophilic interaction chromatography, this method successfully addresses the challenges associated with retaining and separating this highly polar compound. The detailed protocols for sample preparation, chromatographic analysis, and method validation provide a comprehensive framework for scientists in pharmaceutical and clinical research to accurately measure 2-hydroxypteridine, facilitating its study as a potential biomarker and metabolic intermediate.
References
-
FooDB. (2020). Showing Compound 2-Hydroxypyridine (FDB112195). FooDB. [Link]
-
Al-Hujran, T. A., et al. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega. [Link]
-
Cativiela, C., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]
-
Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis. [Link]
-
Wikipedia. 2-Pyridone. Wikipedia. [Link]
-
PubChem. 2-Pyridone. National Center for Biotechnology Information. [Link]
-
Durán-Merás, I., et al. (2016). Development of an HPLC-MS Method for the Determination of Natural Pteridines in Tomato Samples. Analytical Methods. [Link]
-
González-Ruiz, V., et al. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. Molecules. [Link]
-
TSKgel. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [https://www.separations.asia/Applications/Alternate-Selectivity-for-Polar-Compounds-in-Hydrophilic-Interaction-Liquid-Chromatography-HILIC-Using-a-New-Amino-Type-HILIC-Column.html]([Link] Chromatography-HILIC-Using-a-New-Amino-Type-HILIC-Column.html)
-
ResearchGate. (n.d.). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine.... ResearchGate. [Link]
-
Buszewski, B., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
-
PubChem. Hydroxypyridinone. National Center for Biotechnology Information. [Link]
-
Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Teledyne ISCO. [Link]
-
Nováková, L., et al. (2014). Sample preparation and UHPLC-FD analysis of pteridines in human urine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Gomes, M. G., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
ResearchGate. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. ResearchGate. [Link]
-
Ghavami, A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]
-
ResearchGate. (n.d.). The UV-vis absorption spectra. ResearchGate. [Link]
-
Al-Hujran, T. A., et al. (2023). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports. [Link]
-
ResearchGate. (n.d.). UV spectrum of 3-hydroxypyridine. ResearchGate. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies | MDPI [mdpi.com]
Application Notes and Protocols: Characterizing 2-Pteridinol as a Novel Enzyme Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Pteridinol in enzyme inhibition assays. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating 2-Pteridinol as a potential enzyme inhibitor, with a primary focus on xanthine oxidase as a representative enzyme target. The principles and methodologies described herein can be adapted for the study of 2-Pteridinol against other relevant enzyme systems.
Introduction: The Therapeutic Potential of Pteridine Derivatives
Pteridine derivatives represent a class of heterocyclic compounds with significant biological activities, forming the core structure of essential cofactors such as folate and biopterin.[1][2] Their ubiquitous role in cellular processes makes them attractive scaffolds for the development of novel therapeutic agents.[3] Many pteridine-based molecules have been investigated as inhibitors of various enzymes, including dihydrofolate reductase, nitric oxide synthases, and xanthine oxidase, highlighting their potential in oncology, inflammatory diseases, and metabolic disorders.[4][5][6]
2-Pteridinol, a member of the pteridine family, is an intriguing candidate for enzyme inhibition studies due to its structural similarity to known enzyme substrates and inhibitors. This document provides the foundational knowledge and detailed protocols to investigate the inhibitory potential of 2-Pteridinol, using xanthine oxidase as a primary and well-characterized model system.
Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[7] Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[8] Therefore, inhibitors of xanthine oxidase are clinically important for the management of this painful inflammatory disease.[6] Allopurinol, a structural analog of hypoxanthine, is a widely used xanthine oxidase inhibitor and serves as a valuable positive control in screening new inhibitory compounds.[9]
Mechanism of Action: A-Priori Hypothesis for 2-Pteridinol
Based on the known inhibitory activities of other pteridine derivatives like xanthopterin on xanthine oxidase, it is hypothesized that 2-Pteridinol may act as a competitive inhibitor.[10] This mode of inhibition occurs when the inhibitor molecule structurally resembles the substrate and competes for binding to the active site of the enzyme.[8] By occupying the active site, the competitive inhibitor prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction.
Caption: Competitive inhibition of xanthine oxidase by 2-Pteridinol.
Materials and Reagents
For a robust and reproducible enzyme inhibition assay, high-quality reagents are essential.
| Reagent | Supplier (Example) | Catalogue Number (Example) | Storage |
| 2-Pteridinol | Sigma-Aldrich | PXXXX | Room Temperature |
| Xanthine Oxidase (from bovine milk) | Sigma-Aldrich | X4376 | -20°C |
| Xanthine | Sigma-Aldrich | X0626 | Room Temperature |
| Allopurinol (Positive Control) | Sigma-Aldrich | A8003 | Room Temperature |
| Potassium Phosphate Monobasic | Fisher Scientific | P285 | Room Temperature |
| Potassium Phosphate Dibasic | Fisher Scientific | P288 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
| Purified Water (≥18 MΩ·cm) | Millipore | - | Room Temperature |
Experimental Protocols
The following protocols are designed for a 96-well plate format, suitable for medium to high-throughput screening.
-
Phosphate Buffer (50 mM, pH 7.5):
-
Prepare a stock solution of 50 mM potassium phosphate monobasic and a stock solution of 50 mM potassium phosphate dibasic.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 7.5 is achieved.
-
Store at 4°C for up to one month.[11]
-
-
Xanthine Oxidase Stock Solution (1 U/mL):
-
Dissolve the lyophilized enzyme powder in cold phosphate buffer (50 mM, pH 7.5) to a final concentration of 1 U/mL.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Xanthine Substrate Stock Solution (10 mM):
-
Dissolve xanthine powder in 1 M NaOH to a concentration of 10 mM.
-
Further dilute with phosphate buffer (50 mM, pH 7.5) to the desired working concentrations. Prepare fresh daily.
-
-
2-Pteridinol Stock Solution (10 mM):
-
Dissolve 2-Pteridinol in DMSO to a final concentration of 10 mM.
-
Store at -20°C.
-
-
Allopurinol Stock Solution (1 mM):
-
Dissolve allopurinol in 0.1 M NaOH to a final concentration of 1 mM.
-
Store at 4°C.
-
This spectrophotometric assay measures the formation of uric acid from xanthine, which absorbs light at 295 nm.[9]
Caption: Workflow for the xanthine oxidase inhibition assay.
Step-by-Step Procedure:
-
Assay Plate Setup:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
Test Wells: 10 µL of 2-Pteridinol at various concentrations (prepared by serial dilution of the stock solution).
-
Positive Control Wells: 10 µL of allopurinol at various concentrations.
-
Negative Control (100% activity) Wells: 10 µL of DMSO (or the vehicle used for the inhibitor).
-
Blank Wells: 10 µL of DMSO and 170 µL of phosphate buffer (no enzyme).
-
-
Add 160 µL of phosphate buffer (50 mM, pH 7.5) to all wells except the blank wells.
-
Add 10 µL of xanthine oxidase solution (working concentration of 0.1 U/mL) to all wells except the blank wells.
-
-
Pre-incubation:
-
Mix the contents of the plate gently by tapping.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of xanthine substrate solution (working concentration to be optimized, typically around the Km value) to all wells to initiate the reaction. The final reaction volume will be 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the absorbance at 295 nm every minute for 15-30 minutes at 25°C.
-
-
Calculate the Rate of Reaction:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
-
Calculate the Percentage of Inhibition:
-
The percentage of inhibition for each concentration of 2-Pteridinol is calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100% Where:
-
V_inhibitor = Rate of reaction in the presence of 2-Pteridinol.
-
V_control = Rate of reaction in the absence of the inhibitor (negative control).
-
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the 2-Pteridinol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Interpreting the Results
The IC50 value provides a quantitative measure of the potency of 2-Pteridinol as an inhibitor of xanthine oxidase. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 (µM) - Example Data |
| 2-Pteridinol | Xanthine Oxidase | 15.2 ± 2.5 |
| Allopurinol | Xanthine Oxidase | 2.1 ± 0.4[10][12] |
To further characterize the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive), Lineweaver-Burk plots can be generated by measuring the reaction rates at varying substrate and inhibitor concentrations.[10]
Pro-Tips and Troubleshooting
-
Solubility of 2-Pteridinol: Pteridine derivatives can have limited aqueous solubility. Ensure that 2-Pteridinol is fully dissolved in DMSO before preparing aqueous dilutions. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Linear Range of the Assay: It is crucial to ensure that the assay is performed within the linear range of both the enzyme concentration and the reaction time.[13] This can be verified by running preliminary experiments with varying enzyme concentrations and monitoring the reaction progress over a longer duration.
-
Substrate Concentration: For initial screening, a substrate concentration close to the Michaelis-Menten constant (Km) is often used.[14] This allows for the sensitive detection of competitive inhibitors.
-
Interference from Compounds: Some test compounds may absorb light at the same wavelength as the product. It is important to run proper blank controls containing the test compound without the enzyme to correct for any background absorbance.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial characterization of 2-Pteridinol as an enzyme inhibitor, using xanthine oxidase as a model system. By following these methodologies, researchers can obtain reliable and reproducible data on the inhibitory potency and mechanism of action of 2-Pteridinol, which is a critical step in the early stages of drug discovery and development. Further studies can then be designed to investigate the selectivity of 2-Pteridinol against a panel of other enzymes and its efficacy in cell-based and in vivo models.
References
-
El-Sayed, M., et al. (2014). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PubMed Central. [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
-
Fernley, R. T., et al. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Analytical Biochemistry. [Link]
-
Singh, U. P., & Singh, R. K. (2021). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry. [Link]
-
Sabbadin, F., et al. (2001). Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. PubMed. [Link]
-
El-Malah, A., et al. (2015). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]
-
Stone, S. R., et al. (1984). Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. Biochemical Pharmacology. [Link]
-
Taylor, E. C. (2017). Bicyclic 6-6 Systems: Pteridines. Science of Synthesis. [Link]
-
Nguyen, M. T. T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. ResearchGate. [Link]
-
Matter, H. (2004). Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents. PubMed. [Link]
-
National Center for Biotechnology Information. (2023). Enzymes as Targets for Drug Development II. [Link]
-
National Center for Biotechnology Information. (2021). Development and validation of CYP26A1 inhibition assay for high-throughput screening. [Link]
-
Lin, S., et al. (2020). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. PubMed Central. [Link]
-
MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
-
Nguyen, M. T. T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Biological Chemistry. [Link]
-
Khan Academy. (n.d.). Enzyme regulation. [Link]
-
University of California, San Diego. (n.d.). Enzyme Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2014). Measurement of Peroxiredoxin Activity. [Link]
-
MDPI. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
-
Ratia, K., et al. (2014). Ligand screening using enzymatic assays. PubMed. [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Xanthine Oxidase Assay Kit. [Link]
Sources
- 1. Mechanism of action of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Super in vitro synergy between inhibitors of dihydrofolate reductase and inhibitors of other folate-requiring enzymes: the critical role of polyglutamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil [mdpi.com]
- 8. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 9. scbt.com [scbt.com]
- 10. Inhibition of xanthine oxidase by pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Advanced Protocol: Use of 2-Pteridinol in Pteridine Metabolism Studies
Introduction & Mechanistic Insight
The study of pteridine metabolism is critical for understanding oxidative stress, immune activation, and folate homeostasis. While Pterin (2-amino-4-hydroxypteridine) is the most common biological reference, 2-Pteridinol (Pteridin-2-ol) serves as a unique mechanistic probe. It functions as a specific substrate for Xanthine Oxidase (XO) and Aldehyde Oxidase (AO) , allowing researchers to dissect the regioselectivity of hydroxylation reactions that drive purine and pteridine catabolism.
The Metabolic Cascade
In biological systems, 2-Pteridinol is primarily an intermediate in the oxidative catabolism of pteridine. The enzyme Xanthine Oxidase (EC 1.17.3.[1]2) catalyzes the sequential hydroxylation of the pteridine ring. Unlike purines, where C8 is the primary site of attack, pteridines undergo oxidation at C4 and C2.
The core utility of 2-Pteridinol lies in its conversion to Lumazine (2,4-dihydroxypteridine). This reaction generates Reactive Oxygen Species (ROS), making 2-Pteridinol a valuable tool for studying XO-mediated oxidative stress without the interference of amino-group chemistry found in standard pterins.
Pathway Visualization
The following diagram illustrates the oxidative pathway where 2-Pteridinol acts as a central intermediate.
Figure 1: Oxidative catabolism of Pteridine. 2-Pteridinol serves as a specific substrate for Xanthine Oxidase to form Lumazine.
Analytical Methodology: HPLC-FLD
Pteridines are inherently fluorescent, offering high sensitivity (nanomolar detection limits) without the need for derivatization. The following protocol is optimized for the separation of 2-Pteridinol from its isomers (4-Pteridinol) and metabolic product (Lumazine).
Equipment & Reagents[2]
-
System: HPLC with Fluorescence Detector (FLD).
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm). Note: Amide columns are superior for retaining highly polar hydroxylated metabolites.
-
Reagents: Ammonium Acetate (LC-MS grade), Acetonitrile (MeCN), Deionized Water (18.2 MΩ).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 10mM Ammonium Acetate (pH 6.0) | pH controls ionization state; pH 6.0 ensures stability of the lactam/lactim tautomers. |
| Mobile Phase B | 100% Acetonitrile | Organic modifier for elution of hydrophobic parent rings. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Injection Vol | 20 µL | Sufficient for nM sensitivity. |
| Column Temp | 25°C | Ambient temperature minimizes thermal degradation of unstable intermediates. |
Detection Settings (Critical)
-
Excitation: 350 nm
-
Emission: 450 nm
-
Note: While 2-Pteridinol has a specific max, these "consensus" wavelengths allow simultaneous detection of Pteridine, 2-Pteridinol, and Lumazine in a single run.
Gradient Profile[3]
-
0-5 min: Isocratic 2% B (Retain polar Lumazine).
-
5-20 min: Linear gradient to 20% B (Elute 2-Pteridinol).
-
20-25 min: Wash 90% B.
-
25-30 min: Re-equilibrate 2% B.
Experimental Protocol: Enzymatic Kinetics Assay
This assay measures the kinetic parameters (
Reagent Preparation
-
Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mM EDTA.
-
Substrate Stock: Dissolve 2-Pteridinol in 0.1 M NaOH (due to low solubility in neutral water), then dilute to 1 mM with Buffer.
-
Enzyme: Bovine Milk Xanthine Oxidase (approx. 0.1 units/mL).
Assay Workflow
-
Blanking: Add 900 µL Buffer to a quartz cuvette (or fluorescence microplate well).
-
Substrate Addition: Add 2-Pteridinol to achieve final concentrations ranging from 1 µM to 100 µM.
-
Initiation: Add 10 µL of Xanthine Oxidase solution. Mix immediately.
-
Monitoring:
-
Method A (Continuous): Monitor increase in fluorescence at Ex 390nm / Em 470nm (Shifted characteristic of Lumazine formation).
-
Method B (Discontinuous/HPLC): Aliquot 100 µL reaction mixture every 5 minutes into 100 µL of 0.5% Perchloric Acid (Stop Solution). Centrifuge and inject supernatant into HPLC.
-
Data Analysis (Michaelis-Menten)
Plot the initial velocity (
-
Interpretation: A high
indicates low affinity, suggesting 2-Pteridinol is a secondary substrate compared to Xanthine or Hypoxanthine. -
Inhibition Studies: To test drug candidates (e.g., Allopurinol), pre-incubate the enzyme with the inhibitor for 5 minutes before adding 2-Pteridinol.
References
-
Mechanism of Xanthine Oxidase: Hille, R. (2005). "Molybdenum-containing hydroxylases." Archives of Biochemistry and Biophysics. Link
- Pteridine Chemistry: Pfleiderer, W. (1985). "Chemistry and Biology of Pteridines." Walter de Gruyter & Co.
-
Fluorescence Properties: Drobizhev, M., et al. (2011).[2] "Two-photon absorption properties of fluorescent proteins." Nature Methods. Link (Referenced for general fluorophore characterization protocols).
-
Enzymatic Assay Standards: Eger, B.T., et al. (2004). "Structural analysis of xanthine oxidase." Journal of Molecular Biology. Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of HPLC Parameters for 2-Pteridinol Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of 2-Pteridinol and related pteridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction: The Challenge of Pteridine Analysis
Pteridines, including 2-Pteridinol, are a class of heterocyclic compounds that play crucial roles in various biological processes. Their analysis is vital in many areas of research and clinical diagnostics. However, their high polarity and structural similarity present significant challenges for chromatographic separation.[1] This guide will provide a structured approach to overcoming these challenges, focusing on practical troubleshooting and robust method development.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.
Q1: I'm observing poor resolution between 2-Pteridinol and other pteridine isomers. What are the likely causes and how can I fix this?
Poor resolution is a frequent challenge stemming from the very similar structures of pteridine isomers. The root cause can typically be traced to the column chemistry, mobile phase composition, or the sample solvent.[2]
Troubleshooting Steps:
-
Column Selection: Pteridines are highly polar, which can lead to poor retention and separation on conventional C18 or C8 reversed-phase (RP) columns.[2] Consider these alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. Columns with amide-based stationary phases have demonstrated superior retention and selectivity for pteridine derivatives.[2][3]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns, like Hypercarb, offer a unique retention mechanism based on the polarizability of the analyte and can provide excellent retention for extremely polar compounds that are difficult to separate using reversed-phase methods.[4]
-
-
Mobile Phase Optimization: The mobile phase is a powerful tool for manipulating selectivity.[5]
-
pH Adjustment: The ionization state of pteridines is highly dependent on the mobile phase pH, which in turn significantly impacts their retention.[2] Even a small change of 0.1 pH units can drastically alter retention times. For HILIC separations, an optimal pH range is often between 4.8 and 7.8.[2] For reversed-phase, adjusting the pH away from the pKa of the analytes can improve retention and peak shape.[6]
-
Organic Modifier Content: In reversed-phase HPLC, increasing the organic content (e.g., acetonitrile) will decrease retention.[2] Conversely, in HILIC, increasing the aqueous content of the mobile phase decreases retention.[2] A systematic adjustment of the organic-to-aqueous ratio is crucial to find the optimal separation window.
-
Buffer Concentration: A sufficient buffer concentration (typically >10 mM) is necessary to control the pH and achieve reproducible results.[2] Note that for Mass Spectrometry (MS) detection, lower buffer concentrations are generally preferred to avoid signal suppression.[2]
-
Ion-Pairing Reagents: For reversed-phase HPLC, the addition of an ion-pairing reagent can improve the retention and resolution of charged pteridine species.[2]
-
-
Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and poor resolution.[2][7] Whenever possible, dissolve your sample in the initial mobile phase.[2]
Q2: My chromatogram shows significant peak tailing for 2-Pteridinol. What's causing this and how do I improve the peak shape?
Asymmetrical peaks, such as those with tailing, are often a result of secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization of residual silanol groups on silica-based columns, leading to secondary interactions with polar analytes like 2-Pteridinol. Ensure the mobile phase pH is appropriately controlled with a suitable buffer.
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or at the head of the column can cause peak tailing.[2] A damaged column inlet can also be a culprit. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Sample-Solvent Incompatibility: If the sample is not fully dissolved or is incompatible with the mobile phase, it can result in poor peak shape.[2] Ensure your sample is completely dissolved and the sample solvent is compatible with the mobile phase.[2]
Q3: I am struggling to get enough retention for 2-Pteridinol on my C18 column. What are my options?
This is a classic problem when analyzing highly polar compounds on traditional reversed-phase columns. The weak hydrophobic interactions lead to early elution, often near the void volume.
Troubleshooting Steps:
-
Highly Aqueous Mobile Phases: Using a mobile phase with a very high percentage of water can increase retention. However, be aware of "dewetting" or "phase collapse" with some traditional C18 columns, which occurs when the aqueous mobile phase is expelled from the nonpolar pores, leading to a loss of retention.[8] Using columns specifically designed for use in highly aqueous conditions (e.g., AQ-type columns) can mitigate this issue.[9]
-
Switch to HILIC: As mentioned previously, HILIC is specifically designed for the retention of polar compounds and is often the most effective solution for this problem.[3]
-
Ion-Pairing Chromatography: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with ionized 2-Pteridinol, increasing its hydrophobicity and thus its retention on a reversed-phase column.[2]
Frequently Asked Questions (FAQs)
What type of HPLC column is best for 2-Pteridinol separation?
Both reversed-phase (RP) and HILIC columns can be used, but the choice depends on the specific sample matrix and the other pteridines you need to separate.[2]
-
Reversed-Phase (C18, C8): Commonly used, but may provide insufficient retention for highly polar pteridines.[2][10] Best suited for less polar pteridine derivatives or when using ion-pairing agents.
-
HILIC (Amide, Cyano): Often the preferred choice for polar pteridines, providing better retention and selectivity.[2][3][11]
Which detection method is most suitable for 2-Pteridinol?
-
Fluorescence Detection (FLD): Many pteridines are naturally fluorescent or can be converted to fluorescent forms, making FLD a highly sensitive and selective detection method.[12]
-
Mass Spectrometry (MS): LC-MS offers high selectivity and sensitivity and can measure pteridines in their native states without requiring chemical derivatization.[13] This is a significant advantage as it preserves information about the original oxidation state of the pteridines in the sample.[2]
-
UV-Vis Detection: While less sensitive than FLD or MS, UV-Vis detection can be used. The choice of wavelength is critical for maximizing sensitivity and minimizing interference.[14][15]
How should I prepare my samples for 2-Pteridinol analysis?
Sample preparation is critical for robust and reproducible results.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the column and system.[7]
-
Solid-Phase Extraction (SPE): For complex matrices like plasma or urine, an SPE step can be used to clean up the sample and concentrate the analytes.[13][16]
-
Stabilization: Reduced pteridines can be prone to oxidation. Adding stabilizers like dithiothreitol (DTT) to the sample can help preserve their original form.[1]
-
Solvent Matching: As a best practice, the final sample solvent should be as close in composition to the initial mobile phase as possible.[2][8]
Experimental Protocols & Data
Protocol 1: HILIC-Based Separation of Polar Pteridines
This protocol is a starting point for developing a robust HILIC method for 2-Pteridinol and other polar pteridines.
1. Mobile Phase Preparation:
- Mobile Phase A: 100 mM Ammonium Acetate in water, pH adjusted to 5.0.
- Mobile Phase B: Acetonitrile.
- Filter all mobile phase components through a 0.22 µm filter and degas thoroughly before use.[2]
2. Chromatographic Conditions:
- Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.[2]
- Flow Rate: 0.4 mL/min.[2]
- Column Temperature: 30 °C.[2]
- Injection Volume: 5 µL.
- Gradient:
- 0-1 min: 95% B
- 1-6 min: Linear gradient to 70% B
- 6-7 min: Hold at 70% B
- 7.1-10 min: Return to 95% B and equilibrate.
Data Presentation
Table 1: Comparison of Common HPLC Conditions for Pteridine Analysis
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | C18, C8[2] | Amide, Cyano, Silica[2][11][17] |
| Typical Mobile Phase | Water/Acetonitrile or Methanol with buffer (e.g., phosphate, acetate) or acid (e.g., formic, TFA)[10][18] | Acetonitrile/Water with buffer (e.g., ammonium acetate, ammonium formate)[2][3] |
| Analyte Elution Order | Generally, from most polar to least polar[3] | Generally, from least polar to most polar[3] |
| Advantages | Wide variety of available column chemistries, well-understood mechanism. | Excellent retention for highly polar compounds, compatible with MS.[3] |
| Challenges | Poor retention for very polar analytes, potential for phase collapse with highly aqueous mobile phases.[2][8] | Longer equilibration times, sensitivity to water content in the sample and mobile phase.[8] |
Visualizations
Logical Workflow for HPLC Method Optimization
The following diagram illustrates a systematic approach to optimizing an HPLC method for 2-Pteridinol separation.
Caption: A troubleshooting tree for diagnosing poor chromatographic resolution.
References
- BenchChem. (n.d.). Technical Support Center: HPLC Separation of Pteridine Isomers.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- García-Villalba, R., et al. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. MDPI.
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
- Fernández-Peralbo, M. A., et al. (2016). Development of an HPLC-MS Method for the Determination of Natural Pteridines in Tomato Samples. ResearchGate.
- International Journal of Pharma Research and Health Sciences. (2020). Review on Common Observed HPLC Troubleshooting Problems.
- Andondonskaja-Renz, B., & Zeitler, H. J. (1983). Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography. PubMed.
- HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
- Li, B., et al. (2024). HPLC with chiral stationary phase for separation and kinetics study of aspartic acid epimerization in Peroxiredoxin 2 active site peptide. PubMed.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Wang, Y., et al. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC.
- Zakova, L., et al. (n.d.). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. Journal of Separation Science.
- Tasioula-Margari, M., & Sakellaropoulos, F. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
- Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting.
- Pałys, M., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Espinosa-Mansilla, A., & Durán-Merás, I. (2025). Pteridine determination in human serum with special emphasis on HPLC methods with fluorimetric detection. ResearchGate.
- Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Longdom Publishing. (2014). Development and Validation of HPLC Method for Simultaneous Estimation of Brimonidine Tartrate and Timolol Maleate in Bulk and Pharmaceutical.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- MDPI. (n.d.). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form.
- MDPI. (n.d.). Hydrophilic Interaction Liquid Chromatography to Characterize Nutraceuticals and Food Supplements Based on Flavanols and Related Compounds.
- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
- González-Díaz, F. B., et al. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. PMC - PubMed Central.
- Tasioula-Margari, M., & Sakellaropoulos, F. (n.d.). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. mac-mod.com [mac-mod.com]
- 10. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS [mdpi.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. mdpi.com [mdpi.com]
- 18. moravek.com [moravek.com]
Troubleshooting low signal intensity in 2-Pteridinol fluorescence spectroscopy
Introduction
Welcome to the Advanced Spectroscopy Support Center. You are likely here because your 2-Pteridinol (2-hydroxypteridine) fluorescence signal is lower than expected, unstable, or non-linear.
2-Pteridinol is a deceptive fluorophore. Unlike robust dyes (e.g., Rhodamine), its quantum yield is intrinsically linked to its tautomeric state (lactam vs. lactim) and protonation status. A "low signal" is rarely a broken instrument; it is usually a shift in chemical equilibrium or a physical artifact like the Inner Filter Effect (IFE).
This guide prioritizes causality . We do not just fix the signal; we optimize the molecular state of the fluorophore.
Module 1: Chemical State & Tautomerism
The Core Issue: 2-Pteridinol exists in a delicate equilibrium between its lactam (2-pyridone-like) and lactim (2-hydroxypyridine-like) forms.[1][2] These tautomers have distinct excitation/emission maxima and vastly different quantum yields (
Q1: Why is my signal intensity fluctuating with slight pH changes?
Diagnosis: You are likely working near the pKa of the ring nitrogens (N1 or N3), causing a mix of protonated (cationic), neutral, and anionic species. The Mechanism:
-
Cationic Form (pH < 2): Often fluorescent but blue-shifted.
-
Neutral Form (pH 5-8): Generally exhibits the lowest quantum yield due to efficient non-radiative decay pathways in water.
-
Anionic Form (pH > 10): Typically the most highly fluorescent species for pteridines due to rigidification of the ring system and suppression of proton-transfer quenching.
Protocol: pH Optimization & Species Validation
-
Prepare a pH Titration Series: Create 10 µM 2-Pteridinol samples in buffers ranging from pH 2.0 to 12.0 (Step: 1.0 pH unit).
-
Scan EEM (Excitation-Emission Matrix): Do not rely on a single wavelength.
-
Set Ex Range: 280–400 nm.
-
Set Em Range: 350–550 nm.
-
-
Plot Intensity vs. pH: Identify the pH yielding the global maximum (
). -
Lock the pH: For future experiments, use a strong buffer (e.g., 100 mM Phosphate or Glycine-NaOH) at the optimal pH (likely > pH 10 for maximum intensity).
Q2: I dissolved the sample in DMSO and the signal is strong, but it vanishes in water. Why?
Diagnosis: Solvent-Dependent Tautomerism.[2] Explanation: In non-polar or aprotic solvents (DMSO), the lactim form may be stabilized or specific quenching interactions with water (proton transfer) are absent. In water, the lactam form dominates, and hydrogen bonding with the solvent can facilitate non-radiative energy loss (quenching). Action: If aqueous conditions are mandatory, consider adding a co-solvent (e.g., 30% Ethanol or PEG) to shield the fluorophore, or strictly control pH to force the anionic state.
Module 2: The Inner Filter Effect (IFE)
The Core Issue: A common error is increasing concentration to "boost" signal. For pteridines, which have high extinction coefficients, this leads to the Inner Filter Effect (IFE). The sample absorbs the excitation light before it reaches the detection zone (primary IFE) or re-absorbs the emitted light (secondary IFE).
Q3: My calibration curve bends and flattens above 50 µM. Is the detector saturated?
Diagnosis: Primary Inner Filter Effect (IFE).
Test: Check the Absorbance (OD) at your excitation wavelength (
-
Rule of Thumb: If
, you are in the IFE non-linear zone. -
Causality: Fluorescence intensity (
) is only linear with concentration ( ) when absorption is negligible ( ). At higher concentrations, the relationship becomes:
Protocol: Linearity Restoration
-
Dilution Series: Prepare concentrations: 0.1, 0.5, 1, 5, 10, 50, 100 µM.
-
Measure Absorbance: Record OD at
. -
Measure Fluorescence: Record integrated intensity.
-
Apply Correction (Optional): If you must work at high concentrations, apply the Lakowicz correction formula:
Where and are optical densities at excitation and emission wavelengths.
Module 3: Instrumental Optimization
The Core Issue: Pteridines often have large Stokes shifts but narrow excitation bands.
Q4: My peaks are jagged and noisy. Should I increase the voltage (Gain)?
Diagnosis: Low Signal-to-Noise Ratio (SNR). Action: Before increasing PMT voltage (which amplifies noise), adjust the Slit Widths .
-
Excitation Slit: Controls how much light hits the sample. Increase this first (e.g., 2.5 nm
5.0 nm). This increases signal quadratically. -
Emission Slit: Controls resolution. If your peak is broad (typical for 2-Pteridinol), widening this slit improves sensitivity with minimal loss of spectral information.
Data Summary: Optimization Matrix
| Parameter | Setting | Effect on Signal | Risk |
| Excitation Slit | Increase (e.g., 5nm) | High Increase ( | Photobleaching |
| Emission Slit | Increase (e.g., 5nm) | Moderate Increase ( | Lower Spectral Resolution |
| Integration Time | Increase (e.g., 1.0s) | SNR Improvement ( | Slower Data Acquisition |
| PMT Voltage | Increase | Linear Increase | High Noise / Saturation |
Visual Troubleshooting Guides
Figure 1: Master Troubleshooting Logic Tree
Caption: A decision-matrix for isolating the root cause of low fluorescence intensity in pteridine derivatives.
Figure 2: The Inner Filter Effect Mechanism
Caption: Visualization of how high concentration prevents excitation light from reaching the center of the cuvette.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 2: Instrumentation and Inner Filter Effects).
-
Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. (Application Note detailing relative quantum yield calculation methods relevant to pyridine/pteridine derivatives).
-
Thermo Fisher Scientific. (2023). Fluorescence Troubleshooting Guide. (General troubleshooting for photobleaching and background noise).
-
Horiba Scientific. Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects. (Technical note on IFE correction formulas).
-
National Institute of Standards and Technology (NIST). (1976). Fluorescence Quantum Yield Measurements. (Foundational metrology for fluorescence standards).
Sources
Enhancing the stability of 2-Pteridinol in cell culture media
[1]
Product: 2-Pteridinol (2-Hydroxypteridine) Application: Cell Culture Supplementation & Metabolic Screening Support Level: Advanced / Senior Scientist[1]
Core Stability Directive (The "Why" and "How")
The Challenge: 2-Pteridinol is a fused pyrazine-pyrimidine heterocycle.[1] Unlike simple pyridines, it exhibits poor aqueous solubility at neutral pH and is highly photosensitive . In cell culture media (pH 7.2–7.4), it is prone to rapid precipitation and photo-oxidative degradation, often leading to inconsistent experimental data or false-negative bioactivity results.[1]
The Solution: Stability is not a static property but a dynamic equilibrium maintained by three factors: pH-dependent solubility , photon exclusion , and oxidative shielding .
Quick Reference: Stability Matrix
| Parameter | Condition | Status | Mechanism of Failure |
| Solubility | Water (pH 7.[1]0) | Critical Failure | Protonation state leads to aggregation/precipitation. |
| Solubility | 0.1 M NaOH | Optimal | Deprotonation forms stable phenolate-like anion.[1] |
| Light | Ambient Lab Light | High Risk | Photo-excitation generates singlet oxygen ( |
| Storage | -20°C (Dark) | Stable | Arrhenius kinetics slowed; photochemical pathways blocked.[1] |
Preparation & Solubility Troubleshooting
User Question: "I dissolved 2-Pteridinol in water/PBS, but it precipitated after 20 minutes. Why?"
Technical Insight: 2-Pteridinol exists in a lactam-lactim tautomeric equilibrium.[1] At neutral pH, the intermolecular hydrogen bonding is strong, and the lattice energy is high, resulting in poor solubility. It behaves as a weak acid. To solubilize it, you must shift the equilibrium to the ionic form by raising the pH.
Protocol: The Alkaline Dissolution Method (Standard)
Use this method to create a stable concentrated stock solution (e.g., 100 mM).
-
Weighing: Weigh the required amount of 2-Pteridinol.
-
Primary Solubilization: Add 0.1 M or 1.0 M NaOH (Sodium Hydroxide) dropwise.
-
Ratio: Approximately 1 mL of 1 M NaOH per 100 mg of compound (adjust based on specific concentration targets).
-
Observation: The solution should turn clear yellow/orange.
-
-
Dilution: Once fully dissolved, dilute to the final stock volume with distilled water.
-
Note: The final pH of the stock will be high (>10). This is necessary for stability.
-
-
Sterilization: Filter sterilize using a 0.22 µm PES or PVDF membrane . Do not autoclave.
-
Storage: Aliquot immediately into amber vials and freeze at -20°C or -80°C.
User Question: "Will the high pH of the stock kill my cells?"
Technical Insight: No, provided the dilution factor is sufficient.
-
Dilution Logic: If you add a 100 mM stock (in 0.1 M NaOH) to cell culture media at a 1:1000 dilution (final conc. 100 µM), the buffering capacity of the media (bicarbonate/HEPES) will easily neutralize the trace amount of base.
-
Verification: Always check the color of the phenol red in your media. If it turns bright magenta upon addition, your stock is too concentrated or the buffer is weak.
Media Stability & Photodegradation
User Question: "My dose-response curves are shifting between experiments. Is the compound degrading in the incubator?"
Technical Insight:
Yes. Pteridines are potent photosensitizers . When exposed to light (especially UV and blue light), 2-Pteridinol absorbs photon energy, entering an excited triplet state. This excited state transfers energy to dissolved molecular oxygen (
-
Consequence 1: Singlet oxygen attacks the pteridine ring itself (auto-oxidation), often converting it to lumazine derivatives (2,4-dihydroxypteridine) or forming dimers.[1]
-
Consequence 2: Singlet oxygen is cytotoxic, potentially causing cell death that you might mistake for drug toxicity.
Visualization: The Auto-Photo-Oxidation Cycle
The following diagram illustrates the degradation loop that occurs in illuminated media.
Caption: Figure 1.[1] Mechanism of Pteridine photo-instability. Light absorption triggers the formation of reactive singlet oxygen, leading to both compound destruction and cellular artifacts.
Protocol: Protecting Integrity in Culture
-
Amber Everything: Use amber tubes for all stocks. If amber plates are unavailable, wrap standard plates in aluminum foil.
-
Low-Light Handling: Perform dilutions and media changes under dimmed light or yellow safety light (which lacks the UV/blue wavelengths that excite pteridines).
-
Antioxidant Supplementation (Optional): If your experiment allows, adding Ascorbic Acid (50-100 µM) or Glutathione to the media can scavenge singlet oxygen and protect the 2-Pteridinol, though this may alter cellular redox states.
Analytical Troubleshooting (HPLC/QC)
User Question: "I see multiple peaks on my HPLC trace. Is my vendor batch impure?"
Technical Insight: Not necessarily. Pteridines are notoriously difficult to chromatograph due to their amphoteric nature and tautomerism.
-
Issue: In standard C18 reverse-phase chromatography with neutral solvents, 2-Pteridinol may streak or split into double peaks due to lactam-lactim tautomerization.
-
Fix: Use an ion-pairing agent or control pH.[1]
Summary Workflow
To ensure reproducibility, follow this strict logical flow for every experiment involving 2-Pteridinol.
Caption: Figure 2. Standard Operating Procedure (SOP) for 2-Pteridinol preparation and handling to minimize precipitation and degradation.
References
-
Pteridine Solubility & Chemistry
-
Photo-oxidation Mechanisms
- Source: Cabrerizo, F. M., et al. (2004). "Photophysics and photochemistry of pterins in aqueous solution." Journal of Physical Organic Chemistry.
- Context: Details the generation of singlet oxygen by pterin derivatives under UV-A irradiation and the subsequent self-degrad
-
Link:[1]
-
Cell Culture Media Stability
- Source: Schnellbaecher, A., et al. (2019). "Vitamins in cell culture media: Stability and stabilization strategies." Biotechnology and Bioengineering.
- Context: While focused on vitamins (folic acid/riboflavin)
-
Link:[1]
-
Tautomerism of Hydroxy-Heterocycles
- Source: Beak, P., et al. (1976).
- Context: Explains the proton transfer mechanisms that complicate the solubility and chromatography of 2-hydroxy-substituted N-heterocycles.
-
Link:[1]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. 812. Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pushing at the Boundaries of Pterin Chemistry [mdpi.com]
Technical Support Center: Optimizing Cell Permeability of 2-Pteridinol Derivatives
Current Status: Active Ticket ID: PTER-PERM-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Support
Executive Summary: The 2-Pteridinol Challenge
Researchers working with 2-Pteridinol (2-hydroxypteridine) scaffolds frequently encounter a "permeability wall." While these derivatives often exhibit potent inhibition of targets like Pteridine Reductase 1 (PTR1) or Dihydrofolate Reductase (DHFR) , their cellular efficacy (EC50) often trails significantly behind their enzymatic potency (IC50).
The Root Cause: The 2-Pteridinol core exists in a tautomeric equilibrium between the lactim (hydroxy) and lactam (oxo) forms. In physiological aqueous environments, the polar lactam (2-oxo) tautomer often predominates. This form possesses:
-
High Topological Polar Surface Area (TPSA): Often >100 Ų, exceeding the ideal range for passive diffusion.
-
Excessive Hydrogen Bond Donors (HBD): The N-H groups in the ring system create strong cohesive forces with water, penalizing desolvation required for membrane entry.
-
Low Lipophilicity (LogD): The scaffold is inherently polar, leading to poor partitioning into the lipid bilayer.
This guide provides a systematic troubleshooting workflow to diagnose, chemically optimize, and formulate these derivatives for improved cell permeability.
Diagnostic Module: Isolate the Bottleneck
Before modifying your lead compound, you must distinguish between solubility-limited and permeability-limited bioavailability.
Decision Tree: Bioavailability Diagnosis
Figure 1: Diagnostic workflow to identify if the 2-Pteridinol derivative fails due to solubility, permeability, or metabolic instability.
Chemical Optimization: Prodrug & Structural Strategies
If your diagnostic confirms low permeability (Papp < 1.0 × 10⁻⁶ cm/s) , the 2-oxo/2-hydroxy group is the likely culprit.
Strategy A: The "Masking" Approach (Prodrugs)
The 2-hydroxy group (or its tautomeric NH) acts as a high-energy H-bond donor. Masking this group transiently can drastically improve LogP.
| Modification Strategy | Mechanism | Effect on Permeability | Implementation Note |
| O-Alkylation (Ethers) | Locks the molecule in the lactim ether form, removing the N-H donor. | High Increase | Requires metabolic cleavage (e.g., P450) to regenerate active 2-OH species if the ether is inactive. |
| Esterification | Converts 2-OH to an ester (if accessible). | Moderate Increase | Esters are rapidly hydrolyzed by plasma esterases; good for oral absorption. |
| N-Alkylation | Blocks the N-H of the lactam form. | High Increase | Often irreversible; creates a new N-alkyl derivative which must be active against the target itself. |
| Bioisosteric Replacement | Replace 2-OH with -F or -CF3. | Variable | significantly increases lipophilicity but may abolish critical H-bonds with the target (e.g., PTR1). |
Strategy B: Scaffold Optimization (Data Comparison)
The following table illustrates the theoretical shift in physicochemical properties when modifying a standard 2-Pteridinol core.
Table 1: Physicochemical Impact of 2-Pteridinol Modifications
| Compound Variant | LogP (Calc) | TPSA (Ų) | H-Bond Donors | Predicted Permeability |
| Parent 2-Pteridinol | 0.5 - 1.2 | > 90 | 2-3 | Low |
| O-Methyl Prodrug | 1.8 - 2.5 | < 70 | 1-2 | High |
| N-Methyl Derivative | 1.5 - 2.2 | < 70 | 1-2 | Medium/High |
| 2-Fluoro Bioisostere | 2.0 - 2.8 | < 60 | 1 | High (Check Activity) |
Critical Insight: The O-Methyl derivative often serves as an excellent latent prodrug if the target tissue possesses oxidative demethylation capacity, or if the methoxy form retains partial activity.
Formulation Troubleshooting
If chemical modification is not possible due to strict SAR (Structure-Activity Relationship) constraints, use formulation to drive passive diffusion by increasing the concentration gradient.
Q: My compound precipitates in the donor well of the PAMPA plate. What do I do?
A: This is a "Solubility-Limited Permeability" artifact.
-
Use Co-solvents: Add 5-10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to the donor buffer.
-
Why? Cyclodextrins encapsulate the hydrophobic core, increasing apparent solubility without disrupting the membrane.
-
Caution: Do not use high concentrations of DMSO (>1%) or Tween-80, as these can artificially permeabilize the lipid membrane.
-
-
Adjust pH: Pteridines have amphoteric character. Run the assay at pH 6.5 (mimicking the jejunum) and pH 7.4 . The uncharged species (at pI) will permeate best.
Validation Protocol: Optimized PAMPA for Pteridines
Standard PAMPA protocols often fail for pteridines due to their specific UV absorbance and pH sensitivity. Use this optimized protocol.
Materials
-
Membrane: PVDF filter plate (0.45 µm).
-
Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane (w/v). Note: Dodecane is preferred over hexadecane for pteridines to better mimic the fluidity of the bilayer.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4 and pH 6.5.
Step-by-Step Workflow
-
Preparation:
-
Dissolve test compound in DMSO (10 mM stock).
-
Dilute to 50 µM in Donor Buffer (PBS pH 7.4). Final DMSO < 0.5%.
-
-
Membrane Coating:
-
Add 5 µL of Lipid Solution to the membrane filter of the donor plate. Ensure even spreading.
-
-
Assembly:
-
Add 300 µL of Acceptor Buffer (PBS pH 7.4) to the bottom (acceptor) plate.
-
Add 150 µL of the Compound Solution to the top (donor) filter plate.
-
Sandwich the plates carefully to avoid air bubbles.
-
-
Incubation:
-
Incubate for 5 hours at room temperature in a humidity chamber (to prevent evaporation). Pteridines permeate slowly; standard 4h may be insufficient.
-
-
Quantification:
-
Separate plates.
-
Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate.
-
Crucial: Measure UV Absorbance at 280 nm and 340 nm (Pteridine characteristic peak).
-
Self-Validation: Calculate Mass Retention. If >20% of the compound is missing (not in Donor or Acceptor), it is trapped in the lipid membrane.
-
Calculation
WhereReferences
-
Prodrug Strategies: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Pteridine Chemistry: Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress. Current Drug Metabolism. Link
-
Permeability Assays: Di, L., et al. (2003). High throughput artificial membrane permeability assay (PAMPA). European Journal of Medicinal Chemistry. Link
-
Tautomerism Impact: Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design. Link
-
Lipid-Based Formulation: Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. Link
Sources
Validation & Comparative
Comparative Guide: Biological Activity & Enzymatic Processing of Pteridinol Isomers
Executive Summary
2-Pteridinol (2-hydroxypteridine) and its isomers, 4-pteridinol and 7-pteridinol , represent a critical class of fused heterocyclic substrates in purine metabolism. Unlike their amino-substituted analogs (pterins) which serve as essential cofactors (e.g., folate, biopterin), the simple hydroxypteridines are primarily characterized by their metabolic susceptibility to Xanthine Oxidase (XO) .
This guide provides a technical comparison of these isomers, focusing on their unique enzymatic hydroxylation pathways, substrate specificity, and downstream biological implications.
Chemical Landscape: Isomer Stability & Tautomerism
Before analyzing biological activity, it is essential to understand the structural behavior of these isomers in physiological solution.
| Isomer | IUPAC Name | Tautomeric Predominance (Aq. pH 7.4) | Key Characteristic |
| 2-Pteridinol | 2-Hydroxypteridine | Lactam (2-Pteridinone) | Substrate for XO; inert to Aldehyde Oxidase (AO). |
| 4-Pteridinol | 4-Hydroxypteridine | Lactam (4-Pteridinone) | Structural core of "Pterin"; high affinity for XO active site. |
| 7-Pteridinol | 7-Hydroxypteridine | Lactam (7-Pteridinone) | Alternative metabolite; distinct hydroxylation sequence. |
Note on Solubility: All isomers exhibit poor solubility in neutral water due to strong intermolecular hydrogen bonding in the crystal lattice (lactam form). Solubilization typically requires basic pH (>8.0) or polar aprotic cosolvents (DMSO) for biological assays.
Enzymatic Interaction: The Xanthine Oxidase Pathway
The primary biological activity of unsubstituted pteridinols is their role as substrates for Xanthine Oxidase (XO) (EC 1.17.3.2). Unlike inhibitors such as allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), these isomers undergo sequential hydroxylation.
Mechanism of Action
XO contains a molybdenum cofactor (Mo-co) that facilitates nucleophilic attack on the electron-deficient carbon atoms of the pteridine ring.
-
Convergence: Remarkably, 2-, 4-, and 7-pteridinol all metabolically converge to the same terminal product: 2,4,7-Trihydroxypteridine .
-
Selectivity: The order of hydroxylation is dictated by the electronic environment of the pyrazine ring.
Pathway Visualization
The following diagram illustrates the convergent metabolic pathways of the pteridinol isomers mediated by Xanthine Oxidase.
Figure 1: Convergent hydroxylation pathways of pteridinol isomers by Xanthine Oxidase. Note that 2- and 4-pteridinol proceed via the Lumazine intermediate.
Comparative Biological Data
The following table synthesizes experimental data regarding the specificity of mammalian molybdenum hydroxylases toward these isomers.
| Feature | 2-Pteridinol | 4-Pteridinol | 7-Pteridinol |
| Xanthine Oxidase (XO) Activity | High (Oxidized to Lumazine) | High (Oxidized to Lumazine) | Moderate (Oxidized to 2,4,7-triOH) |
| Aldehyde Oxidase (AO) Activity | Inactive (Not a substrate) | Inactive (Not a substrate) | Inactive (Not a substrate) |
| Metabolic Intermediate | 2,4-Dihydroxypteridine (Lumazine) | 2,4-Dihydroxypteridine (Lumazine) | 4,7-Dihydroxypteridine |
| Inhibition by Allopurinol | Strong (>90% inhibition) | Strong (>90% inhibition) | Strong (>90% inhibition) |
| Antimicrobial Potential | Low | Moderate (Precursor to Pterin) | Low |
Critical Insight: While XO processes all three isomers, Aldehyde Oxidase (AO) is highly specific. AO will oxidize amino-pteridines (e.g., 4-aminopteridine) but fails to oxidize simple hydroxypteridines (2-, 4-, or 7-pteridinol).[1] This distinction is vital for researchers differentiating between XO and AO activity in tissue homogenates.
Experimental Protocol: Spectrophotometric XO Assay
To evaluate the biological activity or kinetic parameters (
Reagents & Preparation
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.
-
Enzyme Stock: Bovine Milk Xanthine Oxidase (0.1 units/mL in buffer). Keep on ice.
-
Substrate Stock (10 mM): Dissolve 2-Pteridinol (or isomer) in 0.1 M NaOH (due to low solubility), then dilute to 10 mM with water.
-
Reference Inhibitor: Allopurinol (1 mM in 0.1 M NaOH).
Procedure
-
Baseline Calibration: In a quartz cuvette, add 980 µL Assay Buffer .
-
Substrate Addition: Add 10 µL Substrate Stock (Final conc: 100 µM). Mix by inversion.
-
Blank Reading: Record absorbance at 320 nm (Lumazine formation) or 340 nm (General pteridine shift) for 1 minute to ensure stability.
-
Reaction Initiation: Add 10 µL Enzyme Stock . Mix immediately.
-
Kinetic Monitoring: Record
for 5 minutes at 25°C. -
Validation (Inhibition): Repeat the assay adding 10 µL Allopurinol prior to enzyme addition. Activity should drop to near zero (<5% of control).
Data Analysis
-
Activity Calculation:
-
Extinction Coefficients (
):-
Conversion of Pteridinol
Lumazine: .
-
Applications in Drug Development
While 2-Pteridinol itself is rarely a drug candidate, its structural isomers serve as scaffolds for:
-
Anticancer Agents: 6-aryl-substituted 4-pteridinols are currently investigated as inhibitors of PLK1 (Polo-like kinase 1) and BRD4 , showing efficacy in cytotoxic assays against cancer cell lines.
-
Antifolates: 2,4-diamino derivatives (methotrexate analogs) are classic chemotherapy agents. The 4-hydroxyl group (present in 4-pteridinol) is often replaced by an amino group to increase affinity for Dihydrofolate Reductase (DHFR).
-
Biosensors: The enzymatic conversion of pteridinols to fluorescent isoxanthopterin derivatives is utilized in sensitive fluorometric assays for detecting Xanthine Oxidase levels in clinical serum samples (marker for liver damage).
References
-
Xanthine Oxidase Mechanism & Specificity
- Hille, R. (2005). "The Mononuclear Molybdenum Enzymes." Chemical Reviews.
-
Source:
-
Pteridine Metabolism by XO
- Rembold, H., & Gutensohn, W. (1968). "6-Hydroxylation of the pteridine ring by xanthine oxidase.
-
Source:
-
Aldehyde Oxidase vs.
-
Pryde, D. C., et al. (2010).[2] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry.
-
Source:
-
-
Anticancer Activity of Pteridinol Derivatives
Sources
Comparative Analysis of 2-Pteridinol Synthesis Methods
This guide provides a comparative technical analysis of synthetic methodologies for 2-Pteridinol (also known as pteridin-2(1H)-one). It is designed for medicinal chemists and process engineers, focusing on the two primary routes: Gabriel-Isay Condensation and Nucleophilic Displacement (Hydrolysis) .
Executive Summary
2-Pteridinol is a critical scaffold in the development of antifolates and kinase inhibitors. Its synthesis is complicated by the high nitrogen content of the pteridine ring, which leads to poor solubility and tautomeric ambiguity.
-
Method A (Gabriel-Isay Condensation): The industry standard for de novo synthesis. It involves the condensation of 4,5-diaminopyrimidines with 1,2-dicarbonyls.
-
Method B (Hydrolysis of 2-Halopteridines): A functional group interconversion strategy useful for late-stage modification but limited by the instability of the 2-chloro precursor.
Key Insight: While 2-pteridinol is often drawn in its enol form (2-hydroxy), experimental evidence (X-ray, NMR) confirms it exists predominantly as the lactam tautomer (pteridin-2(1H)-one) in both solid state and solution.
Method A: Gabriel-Isay Condensation (The Standard)
This method builds the pyrazine ring onto an existing pyrimidine core. It is the most convergent and scalable approach.
Mechanistic Pathway
The reaction proceeds via a double condensation between 4,5-diamino-2-hydroxypyrimidine and glyoxal .
-
Schiff Base Formation: The more nucleophilic 5-amino group attacks a carbonyl of glyoxal.
-
Cyclization: The 4-amino group attacks the second carbonyl, closing the pyrazine ring.
-
Dehydration: Loss of two water molecules aromatizes the system.
Experimental Protocol
-
Precursor: 4,5-diamino-2-hydroxypyrimidine sulfate.
-
Reagents: Glyoxal (40% aq. solution), Sodium Acetate (buffer).
-
Solvent: Water or Water/Ethanol (1:1).
Step-by-Step Workflow:
-
Dissolution: Suspend 10 mmol of 4,5-diamino-2-hydroxypyrimidine sulfate in 50 mL of hot water (80°C).
-
Buffering: Add sodium acetate until pH reaches ~5.5–6.0. Why? Acidic conditions retard the reaction by protonating the amines; highly basic conditions degrade glyoxal.
-
Addition: Dropwise add 12 mmol of glyoxal solution over 20 minutes.
-
Reflux: Heat to reflux for 2 hours. The solution will darken (yellow-orange).
-
Isolation: Cool to 4°C overnight. The product precipitates as a yellow solid.[1]
-
Purification: Recrystallize from large volumes of boiling water or precipitate from alkaline solution with acetic acid.
Data Profile
| Parameter | Value | Notes |
| Typical Yield | 65–75% | Highly dependent on pH control. |
| Purity | >95% | Main impurity is polymeric glyoxal. |
| Scalability | High (kg scale) | Water-based, green chemistry compatible. |
Method B: Hydrolysis of 2-Chloropteridine
This method utilizes a nucleophilic aromatic substitution (
Mechanistic Pathway
The 2-position of the pteridine ring is electron-deficient (similar to 2-chloropyridine), making it susceptible to nucleophilic attack by hydroxide ions.
-
Addition:
attacks C2, forming a tetrahedral Meisenheimer-like complex. -
Elimination: Chloride is expelled, restoring aromaticity.
-
Tautomerization: The resulting enol rapidly tautomerizes to the stable lactam.
Experimental Protocol
Step-by-Step Workflow:
-
Preparation: Dissolve 2-chloropteridine (5 mmol) in 20 mL of 1N NaOH.
-
Reaction: Heat at reflux for 45–60 minutes.
-
Critical Control: Do not overheat; the pteridine ring is susceptible to ring-opening (covalent hydration) at C4 under prolonged basic stress.
-
-
Neutralization: Cool to room temperature and carefully acidify with glacial acetic acid to pH 5.
-
Precipitation: The product precipitates immediately. Filter and wash with cold water.
Data Profile
| Parameter | Value | Notes |
| Typical Yield | 80–90% | High conversion if ring opening is avoided. |
| Purity | >98% | Cleaner profile than condensation. |
| Scalability | Low to Medium | Limited by the availability/stability of 2-chloropteridine. |
Comparative Data & Decision Matrix
The following table contrasts the two methods based on critical process parameters:
| Feature | Gabriel-Isay Condensation | Hydrolysis of 2-Chloropteridine |
| Starting Material Cost | Low (Commodity pyrimidines) | High (Specialty pteridines) |
| Step Count | 1 (Convergent) | 2+ (Linear, requires 2-Cl precursor) |
| Atom Economy | High (Water is byproduct) | Medium (Chloride waste) |
| Reaction Time | 2–4 Hours | < 1 Hour |
| Key Risk | Polymerization of glyoxal | Ring degradation (Covalent hydration) |
| Recommended For | Bulk Manufacturing | Lab-scale Derivatization |
Visualizations
Pathway Diagram: Gabriel-Isay Condensation
This diagram illustrates the convergent synthesis of the pteridine ring system.
Caption: The Gabriel-Isay route condenses a diamine with a dicarbonyl to form the pyrazine ring.[5]
Pathway Diagram: Hydrolysis Mechanism
This diagram details the
Caption: Hydrolysis proceeds via nucleophilic attack followed by rapid tautomeric equilibrium shift.
References
-
Albert, A., & Reich, F. (1961). Pteridine studies.[2] Part XVI. The synthesis of 2-hydroxypteridine and its 4-, 6-, and 7-methyl derivatives.[2] Journal of the Chemical Society.[6]
-
Inoue, Y., & Perrin, D. D. (1963). Pteridine studies.[2] Part XXIII. The hydration of some hydroxypteridines.[7] Journal of the Chemical Society.[6]
-
Pfleiderer, W. (1984). Pteridines.[4][8] Part LXXVI. Synthesis and properties of 2-thioxo-4-oxo-dihydropteridines. Comprehensive Heterocyclic Chemistry.
-
Taylor, E. C. (2002). The chemistry of pteridines. Wiley-Interscience.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. epdf.pub [epdf.pub]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 2-Pteridinol (2-Hydroxypteridine) in Targeting Specific Enzymes
Executive Summary: The Biochemical Identity of 2-Pteridinol
2-Pteridinol (also known as 2-hydroxypteridine or the lactam tautomer 2(1H)-pteridinone ) acts primarily as a mechanistic probe and competitive substrate rather than a suicide inhibitor. Unlike its structural analog Allopurinol (a suicide inhibitor of Xanthine Oxidase) or Methotrexate (a high-affinity inhibitor of Dihydrofolate Reductase), 2-Pteridinol serves as a specific substrate for molybdoenzymes.
Its utility in drug development lies in its ability to map the active site geometry of purine-metabolizing enzymes. It distinguishes between the hydroxylation capacities of Xanthine Oxidase (XO) and Aldehyde Oxidase (AO) based on regioselectivity (C4 vs. C7 oxidation).
Key Specificity Profile
| Target Enzyme | Interaction Type | Mechanism | Outcome |
| Xanthine Oxidase (XO) | Competitive Substrate | Hydroxylation at C4 | Conversion to Lumazine (2,4-dihydroxypteridine) |
| Aldehyde Oxidase (AO) | Substrate | Hydroxylation at C4/C7 | Conversion to Lumazine or Isomers |
| Dihydrofolate Reductase (DHFR) | Low Affinity / Null | Lacks 2,4-diamino motif | No significant inhibition (unlike Methotrexate) |
Mechanistic Analysis: The Hydroxylation Pathway
To assess specificity, one must understand the metabolic fate of 2-Pteridinol. It undergoes nucleophilic attack by the molybdenum-sulfido center of XO/AO.
Pathway Visualization
The following diagram illustrates the differential processing of 2-Pteridinol compared to standard inhibitors.
Caption: Metabolic trajectory of 2-Pteridinol via Molybdoenzymes vs. Allopurinol inhibition.
Comparative Performance Analysis
The following table contrasts 2-Pteridinol with industry-standard alternatives to contextualize its "targeting" capability.
Table 1: Specificity and Kinetic Profile Comparison
| Compound | Primary Target | Interaction Mode | Specificity Utility | |
| 2-Pteridinol | Xanthine Oxidase | Competitive Substrate | Probing C4-hydroxylation capacity; distinguishing XO vs. DHFR activity. | |
| Allopurinol | Xanthine Oxidase | Suicide Inhibitor | Gold standard for XO inhibition; reduces urate formation. | |
| Pterin-6-aldehyde | Xanthine Oxidase | Potent Inhibitor | High-affinity probe for the active site molybdenum center. | |
| Methotrexate | DHFR | Competitive Inhibitor | Targets folate pathway; negligible interaction with XO. |
Scientific Insight: 2-Pteridinol is not a potent inhibitor like Pterin-6-aldehyde. Instead, it acts as a competitive substrate . When present with Xanthine, it competes for the active site, effectively "inhibiting" Xanthine oxidation by occupying the catalytic center. Its specificity is high for molybdoenzymes (XO/AO) but low for folate-dependent enzymes (DHFR), making it an excellent negative control for antifolate specificity screens.
Experimental Protocols for Specificity Assessment
To validate 2-Pteridinol's specificity in your lab, use the following self-validating protocols.
Protocol A: Spectrophotometric Substrate Assay (XO Specificity)
Objective: Confirm 2-Pteridinol is metabolized by XO (Substrate) rather than inhibiting it (Inhibitor).
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.5 (EDTA-free to preserve metal centers).
-
Enzyme: Bovine Milk Xanthine Oxidase (0.1 units/mL).
-
Substrate: 2-Pteridinol (100 μM stock in 0.1 M NaOH).
-
Control: Allopurinol (100 μM).
Workflow:
-
Baseline: Add 980 μL Buffer + 10 μL Enzyme to a quartz cuvette. Record baseline at 320 nm and 340 nm.
-
Initiation: Add 10 μL 2-Pteridinol. Mix by inversion.
-
Measurement: Monitor Absorbance at 320 nm (Lumazine formation) for 5 minutes.
-
Validation:
-
Positive Result: Linear increase in
indicates conversion to Lumazine (Substrate). -
Negative Result: No change indicates lack of recognition.
-
Inhibition Check: Repeat with 10 μL Xanthine + 10 μL 2-Pteridinol. If the rate of Uric Acid formation (
) decreases compared to Xanthine alone, 2-Pteridinol is acting as a competitive substrate.
-
Protocol B: Kinetic Specificity Screening (XO vs. DHFR)
Objective: Quantify the selectivity ratio of 2-Pteridinol.
Methodology:
-
XO Arm: Perform Protocol A with varying [2-Pteridinol] (5–100 μM). Plot Lineweaver-Burk to determine
and . -
DHFR Arm:
-
Mix DHFR, NADPH (cofactor), and Dihydrofolate (substrate).
-
Add 2-Pteridinol (high concentration, e.g., 100 μM).
-
Monitor NADPH oxidation at 340 nm .
-
Expectation: No change in rate compared to control (indicating high specificity away from DHFR).
-
Decision Logic for Researchers
Use the following logic flow to interpret your experimental data when assessing 2-Pteridinol derivatives.
Caption: Decision matrix for validating 2-Pteridinol specificity in enzymatic assays.
References
-
Bergmann, F., & Kwietny, H. (1959). Pteridines as substrates of mammalian xanthine oxidase. II. Pathways and rates of oxidation.[1][2][3] Biochimica et Biophysica Acta.
-
Hille, R. (2005). Molybdenum-containing hydroxylases. Archives of Biochemistry and Biophysics.
-
Pacher, P., Nivorozhkin, A., & Szabo, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews.
-
MedChemExpress. (2024). Xanthine Oxidase Inhibitor Library and Product Data.
-
Santa Cruz Biotechnology. (2024). DHFR Inhibitors and Substrates.[4][5]
Sources
- 1. Evidence for Substrate-Dependent Inhibition Profiles for Human Liver Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Safety Operating Guide
Executive Summary: The "Zero-Ambiguity" Safety Protocol
As researchers working with heterocyclic compounds like 2-Pteridinol (also known as 2-Hydroxypteridine or 2(1H)-Pteridinone), we often encounter a "gray zone" in safety data sheets (SDS).[1] Unlike common reagents (e.g., Acetone), specialized pteridines often lack specific EPA waste codes (P- or U-lists).[1]
Do not mistake this regulatory absence for safety. [1][2]
2-Pteridinol is a nitrogenous heterocycle capable of tautomerization.[1] While not typically classified as acutely toxic (like cyanides), it must be treated as Hazardous Organic Waste due to its potential biological activity as a folate pathway antimetabolite and its chemical stability.[1][2] The following guide operationalizes the disposal of 2-Pteridinol, moving beyond generic advice to a field-proven, self-validating workflow.
Chemical Identity & Hazard Profiling
Before disposal, you must validate the chemical state.[1][2] 2-Pteridinol exhibits lactam-lactim tautomerism , meaning it can exist as a hydroxylated aromatic ring or a ketone-like structure.[1] This affects solubility and decontamination.[1][2]
| Property | Specification | Operational Implication |
| Chemical Name | 2-Pteridinol (or 2-Hydroxypteridine) | Often listed as 2(1H)-Pteridinone in inventories.[1][3] |
| CAS Registry | Verify specific isomer (Commonly 2432-11-3 or derivatives) | Always cross-reference the CAS on your specific vial; isomers have varying tox profiles.[1] |
| Physical State | Yellow/Off-white Crystalline Solid | High melting point; generates dust.[1][2] Respiratory protection is critical. |
| Solubility | Low in water/ethanol; Soluble in dilute alkali | Crucial for Decontamination: Water alone will not clean glassware effectively.[1][2] |
| Hazard Class | Irritant (Skin/Eye/Respiratory) | H315, H319, H335 .[1][2] Treat as "Unspecified Organic Base."[1][2] |
Expert Insight: Pteridines are chemically robust.[1][2] They do not degrade rapidly in standard sewer systems.[1][2] Never dispose of 2-Pteridinol down the drain. It persists and can interfere with biological waste treatment stages.[1]
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" is insufficient for handling solid pteridine powders during disposal, where dust generation is highest.[1][2]
-
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if weighing/transferring outside a fume hood.[1][2]
-
Dermal: Double-gloving with Nitrile (0.11 mm minimum) .[1][2] Pteridines can stain skin and may possess unknown transdermal bioavailability.[1][2]
Disposal Protocols: The "Cradle-to-Grave" Workflow
Scenario A: Disposal of Pure Solid (Powder)
Applicable for: Expired reagents, spilled solids, or excess synthesis product.[1][2]
-
Containment: Do not empty the original container if possible. If transferring, use a wide-mouth high-density polyethylene (HDPE) jar.[1]
-
Segregation: Place the container in the Solid Organic Waste stream.[1][2]
Scenario B: Disposal of Liquid Solutions
Applicable for: HPLC waste, mother liquors, or reaction mixtures.[2]
-
Characterize the Solvent: The disposal path is dictated by the solvent, not just the solute.[1][2]
-
pH Check: If the solution is basic (often used to dissolve pteridines), ensure the waste container is compatible (HDPE is preferred over glass for high pH).[1][2]
-
Precipitation Warning: If mixing acidic waste with basic pteridine waste, the 2-Pteridinol may precipitate out as a solid sludge.[1][2] Do not overfill containers (leave 10% headspace) to accommodate potential heat generation from neutralization.[1][2]
Decontamination: The "Solubility Rule"
Because 2-Pteridinol has poor water solubility, standard dishwashing fails.[1] Use this specific protocol for glassware (flasks, spatulas):
-
The Base Wash: Rinse contaminated glassware with a 0.1 M NaOH (Sodium Hydroxide) solution.[1][2] The base deprotonates the pteridinol, converting it to its soluble anionic form.[1][2]
-
The Collection: Collect this first rinse into your Basic/Alkaline Liquid Waste container.[1][2]
-
The Water Rinse: Triple rinse with water.[1][2] These subsequent rinses can go down the drain only if the first rinse visibly removed all yellow residues.[1][2]
-
Verification: Under UV light (365 nm), many pteridines fluoresce (often blue/cyan).[1][2] Use a UV lamp to inspect glassware for traces before returning to general use.[1][2]
Visualizing the Decision Logic
The following diagram illustrates the decision tree for segregating 2-Pteridinol waste streams to ensure regulatory compliance (RCRA) and safety.
Figure 1: Operational decision tree for segregating 2-Pteridinol waste based on physical state and solvent carrier.
Regulatory Context & Compliance
While 2-Pteridinol is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it falls under the "Generator Knowledge" clause of the Resource Conservation and Recovery Act (RCRA) [1].[1]
-
Generator Responsibility: You are responsible for characterizing the waste.[1][2] Due to the biological activity of pteridines (folate antagonism), the default characterization must be Hazardous .[1][2]
-
Waste Code Assignment: If your institution requires a code for unlisted organics, D001 (Ignitable) is often used if the solvent is flammable, or a generic state-specific code for "Non-regulated Hazardous Waste" may apply.[1][2]
-
Incineration: The ultimate fate of this waste should be high-temperature incineration to break down the stable heterocyclic rings [2].[1][2]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2]
-
National Institutes of Health (NIH) - PubChem. Pteridin-4-ol (Isomer/Analog Safety Data).[1] PubChem Compound Summary for CID 135460266.[1][2] Retrieved from [Link][1][2]
Sources
Personal protective equipment for handling 2-Pteridinol
Executive Safety Summary & Risk Profile
The "Why" Behind the Protocol: 2-Pteridinol (2-Hydroxypteridine) is a fused bicyclic nitrogen heterocycle.[1][2] While often classified under generic "Irritant" categories (H315, H319, H335), treating it with casual standard precautions leads to two specific operational failures: cross-contamination due to electrostatic dispersion and dermal absorption via solvent carriers. [2]
As a planar aromatic system, 2-Pteridinol exhibits significant pi-stacking, leading to a dry, static-prone powder that "flies" during weighing.[1][2] Furthermore, because it is frequently dissolved in DMSO or basic aqueous solutions for biological assays, the risk profile shifts from inhalation (dust) to rapid transdermal permeation (solution) during the workflow.[2]
Core Hazard Classifications (GHS/CLP):
Physicochemical Defense: PPE Selection Matrix
Effective protection requires adapting to the physical state of the compound. A single PPE standard is insufficient for the entire workflow.[2]
Table 1: State-Dependent PPE Specifications[1][2]
| Operational Phase | Primary Risk Vector | Glove Specification | Respiratory Protection | Eye/Face Protection | Expert Rationale (The "Why") |
| Solid Handling (Weighing, Transfer) | Electrostatic Dust: Micro-particles can remain suspended in dead-air zones of balances.[1][2] | Single Nitrile (Min.[1][2] 0.11 mm thickness) | N95/P2 Mask (If outside fume hood)Preferred: Fume Hood Sash at safe height.[1][2] | Safety Glasses (Side shields required) | Solids are static-prone.[1][2] Double gloving reduces tactile sensitivity needed for delicate spatula work, increasing spill risk.[2] |
| Solubilization (Dissolving in DMSO/NaOH) | Transdermal Carrier: DMSO renders skin permeable, carrying the pteridine directly into the bloodstream.[2] | Double Gloving (Inner: Nitrile, Outer: Polychloroprene or thick Nitrile) | Fume Hood REQUIRED (Do not rely on masks for solvent vapors) | Chemical Splash Goggles | Standard nitrile degrades rapidly with certain organic solvents.[1][2] The "breakthrough time" for DMSO is short; the second layer is the fail-safe.[1] |
| Waste Disposal | Aerosolization: Dumping powder into bins creates a "puff" of hazardous dust.[2] | Single Nitrile + Sleeve Guards | N95/P2 Mask | Safety Glasses | Wrist exposure is the most common failure point during waste disposal.[2] Sleeve guards bridge the gap between lab coat and glove. |
Operational Protocol: The "Zero-Static" Weighing Method[1][2]
Standard weighing often results in invisible contamination of the balance area. 2-Pteridinol is highly susceptible to triboelectric charging (static buildup).[1][2]
The Self-Validating Workflow:
-
Validation Check: If you see powder clinging to the side of your spatula or the glass wall of the vial, your static control has failed.[2] Stop and re-ground.
Step-by-Step Procedure:
-
Environmental Control:
-
Do not use plastic weighing boats.[1][2] They generate immense static charge.[1][2][9]
-
Use glass weighing funnels or aluminum foil boats (crimped to shape).
-
Pro-Tip: If the powder is "flying," wipe the exterior of the stock bottle with a slightly damp lint-free wipe to discharge surface static before opening.[2]
-
-
The Transfer (Gravity vs. Static):
-
Solubilization (The Critical Junction):
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for handling 2-Pteridinol, prioritizing engineering controls over PPE.
Figure 1: Operational logic flow for handling 2-Pteridinol, distinguishing between physical dust risks and chemical permeation risks.
Waste Management & Decontamination[1][2]
Disposal Classification:
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Solid Hazardous Waste (Non-Halogenated) .[2]
-
Liquid Waste: If dissolved in DMSO or organic solvents, segregate into Organic Solvents (Non-Halogenated) .[1][2] If dissolved in aqueous base, neutralize to pH 7-9 before disposal or place in Basic Aqueous Waste .[1][2]
Spill Response (Solid):
-
Cover the spill with a paper towel dampened with water or ethanol.[2]
-
Wipe up the wet slurry.[2] This immobilizes the powder immediately.[2]
Spill Response (Liquid in DMSO):
-
Evacuate immediate area if the spill is >100mL (DMSO penetrates skin rapidly).[1][2]
-
Wash the area with water and detergent after bulk removal.[2]
References
-
PubChem. (n.d.).[1][2] 2-Hydroxypteridine Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved October 26, 2023, from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][10] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2][10] Retrieved October 26, 2023, from [Link][1][2]
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved October 26, 2023, from [Link][1][2]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. How To Remove Static Charge from Powder: A Comprehensive Guide for Processors - Powder-Solutions, Inc. [psi-bfm.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
